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4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione Documentation Hub

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  • Product: 4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
  • CAS: 338421-03-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione in vitro

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of the novel synthetic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of the novel synthetic compound, 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione. Thiazine and triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document outlines a logical and systematic progression of in vitro assays designed to investigate a hypothesized anti-inflammatory mechanism of action for this compound. We will explore its effects on key inflammatory pathways, including cyclooxygenase (COX) enzyme activity and pro-inflammatory cytokine production in relevant cell-based models. Detailed, step-by-step protocols for these core experiments are provided, alongside templates for data presentation and visualizations of the proposed signaling pathways and experimental workflows. This guide is intended to serve as a practical framework for researchers in pharmacology and drug discovery engaged in the characterization of novel chemical entities.

Introduction and Rationale

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of many pharmaceutical agents.[1] The thiazinane core, in particular, is present in various biologically active molecules, with derivatives exhibiting a wide spectrum of effects such as anti-inflammatory, analgesic, and antimicrobial activities.[1][2][5] The structural features of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione, specifically the trione moiety, suggest potential for interaction with enzymatic active sites, while the 4-methylphenyl group may influence target selectivity and pharmacokinetic properties.

Given the prevalence of anti-inflammatory activity within this chemical class, our investigation will proceed with the primary hypothesis that this compound exerts its effects through the modulation of key inflammatory mediators. This guide will detail the in vitro studies required to test this hypothesis, focusing on:

  • Direct Enzyme Inhibition: Assessing the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

  • Cellular Anti-inflammatory Activity: Evaluating the compound's effect on the production of pro-inflammatory cytokines and mediators in a cellular model of inflammation.

  • Cytotoxicity Assessment: Determining the compound's therapeutic window by assessing its toxicity to the cells used in the activity assays.

The following sections provide a detailed roadmap for these investigations, emphasizing experimental causality and robust, self-validating protocols.

Proposed Mechanism of Action and Investigational Workflow

We hypothesize that 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione functions as an anti-inflammatory agent by inhibiting the activity of COX enzymes and reducing the production of pro-inflammatory cytokines in immune cells. The overall workflow to investigate this proposed mechanism is depicted below.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Pathway Analysis cluster_3 Data Analysis & Conclusion A Compound Synthesis & QC B COX-1/COX-2 Inhibition Assay A->B C Cell Viability/Cytotoxicity Assay (e.g., MTT) A->C D LPS-Stimulated Macrophage Model (e.g., RAW 264.7) B->D If potent COX inhibitor C->D Determine non-toxic concentrations E Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA D->E F Nitric Oxide (NO) Production Assay (Griess Test) D->F G Western Blot Analysis of NF-κB and MAPK Signaling Pathways E->G If cytokine production is inhibited F->G If NO production is inhibited H Synthesize Data & Refine Mechanistic Hypothesis G->H

Figure 1: A multi-phase workflow for elucidating the in vitro anti-inflammatory mechanism of action.

Core Experimental Protocols

Experiment 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: The COX-1 and COX-2 enzymes are key mediators of inflammation through their role in prostaglandin synthesis. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[6] This assay will determine if 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione directly inhibits the activity of recombinant COX-1 and COX-2, and will establish its selectivity.

Methodology:

  • Reagents and Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • Test compound dissolved in DMSO

    • Celecoxib (selective COX-2 inhibitor control)

    • Ibuprofen (non-selective COX inhibitor control)

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Protocol:

    • Prepare a series of dilutions of the test compound, celecoxib, and ibuprofen in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 10 µL of the diluted compounds or controls to the appropriate wells.

    • Add 10 µL of recombinant COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.

    • Incubate at 37°C for 5 minutes.

    • Stop the reaction and develop the color according to the kit manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione[Data][Data][Data]
Celecoxib (Control)>1000.1>1000
Ibuprofen (Control)5.215.80.33

Table 1: Example data table for COX inhibition assay results.

Experiment 2: Cellular Anti-inflammatory Activity and Cytotoxicity

Rationale: To determine if the compound is active in a more biologically relevant system, we will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7][8] We will measure the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[7][8] A concurrent cytotoxicity assay is crucial to ensure that any observed reduction in inflammatory markers is not due to cell death.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cytotoxicity Assessment (MTT Assay):

    • In a separate plate, treat cells with the same concentrations of the test compound for 24 hours (without LPS stimulation).

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Compound Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
0 (LPS only)100100100100
1[Data][Data][Data][Data]
10[Data][Data][Data][Data]
50[Data][Data][Data][Data]
100[Data][Data][Data][Data]

Table 2: Example data table for cellular anti-inflammatory activity and cytotoxicity.

Elucidating the Upstream Signaling Pathway

Rationale: If the compound effectively reduces the production of pro-inflammatory cytokines and NO, the next logical step is to investigate the upstream signaling pathways that regulate their expression. The NF-κB and MAPK signaling pathways are central to the inflammatory response triggered by LPS.[8] Western blotting can be used to assess the phosphorylation (activation) status of key proteins in these pathways.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Compound 4-(4-Methylphenyl)-1λ⁴,4- thiazinane-1,3,5-trione p_MAPKs p-MAPKs Compound->p_MAPKs Inhibits? p_IKK p-IKK Compound->p_IKK Inhibits? MAPKs->p_MAPKs Phosphorylation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_MAPKs->Cytokines Activate Transcription IKK->p_IKK IκBα IκBα p_IKK->IκBα Phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB NF-κB p_IκBα->NFκB Degrades, releasing n_NFκB Nuclear NF-κB NFκB->n_NFκB Translocation n_NFκB->Cytokines Activate Transcription

Figure 2: Proposed signaling cascade for LPS-induced inflammation and potential points of inhibition.

Methodology (Western Blot):

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described in section 3.2, but for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide provides a foundational in vitro framework to investigate the mechanism of action of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione. By systematically evaluating its effects on COX enzymes, cellular inflammatory responses, and key signaling pathways, researchers can build a comprehensive profile of its anti-inflammatory potential. The results from these studies will determine if the initial hypothesis is supported and will guide further preclinical development, including in vivo efficacy studies in animal models of inflammation.[9] The modular nature of this guide allows for the incorporation of additional assays, such as screening against other inflammatory targets or assessing the impact on gene expression, to further refine the mechanistic understanding of this novel compound.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at: [Link]

  • Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. Books.
  • Thiazine: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Thiazine; Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Taylor & Francis Online. Available at: [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. Available at: [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. Available at: [Link]

  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione: A Technical Whitepaper

Executive Summary & Rationale The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (commonly referred to as N-(p-tolyl)thiomorpholine-3,5-dione 1-oxide) is a highly specialized heterocyclic scaffold. Characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (commonly referred to as N-(p-tolyl)thiomorpholine-3,5-dione 1-oxide) is a highly specialized heterocyclic scaffold. Characterized by a cyclic imide, an N-linked p-tolyl group, and a hypervalent sulfur atom (sulfoxide), this structural motif has become increasingly critical in the design of targeted protein degraders (PROTACs). Specifically, functionalized thiomorpholine-3,5-diones act as high-affinity degrons that recruit the cereblon (CRBN) E3 ubiquitin ligase complex[1],[2].

This whitepaper provides an authoritative guide to the synthesis, stereoelectronic properties, and spectroscopic characterization of this molecule. By detailing the causality behind its unique NMR and IR signatures, this guide serves as a foundational reference for drug development professionals and synthetic chemists.

Structural Anatomy & Stereoelectronic Causality

Understanding the spectroscopic behavior of 1λ⁴,4-thiazinane-1,3,5-trione requires an analysis of its 3D conformation. X-ray crystallographic studies of analogous thiomorpholine-3,5-diones reveal that the six-membered ring adopts a distinct "envelope" conformation[3],[4].

The defining stereoelectronic feature of this molecule is the chiral sulfoxide (S=O) center .

  • Causality of Asymmetry: In the unoxidized sulfide precursor, the molecule possesses a plane of symmetry. However, the oxidation to the 1-oxide introduces a pseudo-asymmetric center at the sulfur atom. The S=O bond projects out of the ring plane, breaking the magnetic equivalence of the adjacent methylene protons at C2 and C6.

  • Spectroscopic Consequence: This renders the axial and equatorial protons diastereotopic . Instead of a simple singlet, these protons couple with each other to produce a diagnostic AB quartet in the ¹H NMR spectrum—a critical marker for confirming successful oxidation.

Self-Validating Synthesis & Isolation Protocol

To ensure high purity for spectroscopic analysis, the synthesis must be tightly controlled. The following protocol utilizes kinetic control and built-in validation checkpoints to prevent the formation of the over-oxidized sulfone (1,1-dioxide) byproduct.

Step 1: Cyclocondensation (Imide Formation)
  • Reagents: Thiodiglycolic acid (1.0 eq), p-toluidine (1.0 eq), Toluene (0.2 M).

  • Methodology: Combine reagents in a round-bottom flask equipped with a Dean-Stark trap and reflux for 12 hours.

  • Causality: The Dean-Stark apparatus physically removes the H₂O byproduct from the reaction mixture. By Le Chatelier’s principle, this drives the equilibrium forward, ensuring complete cyclization into the thermodynamically stable six-membered imide.

  • Self-Validation Check (TLC): Elute an aliquot in Hexane:EtOAc (7:3). The highly polar thiodiglycolic acid (baseline) must completely disappear, replaced by a fast-moving, UV-active spot (the thioether imide, Rf ~0.6).

Step 2: Controlled Oxidation (Sulfoxide Formation)
  • Reagents: N-(p-tolyl)thiomorpholine-3,5-dione (1.0 eq), mCPBA (1.0 eq), Dichloromethane (DCM), 0 °C.

  • Methodology: Dissolve the imide in DCM and cool to 0 °C. Add exactly 1.0 equivalent of mCPBA dropwise over 30 minutes. Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃.

  • Causality: The electron-withdrawing imide carbonyls deactivate the sulfur atom. Performing the reaction strictly at 0 °C with stoichiometric mCPBA exploits this deactivation, making the first oxidation (to sulfoxide) fast, but the second oxidation (to sulfone) significantly slower. This kinetic control isolates the 1λ⁴ oxidation state.

  • Self-Validation Check (NMR Aliquot): Before workup, evaporate a 0.1 mL aliquot and record a crude ¹H NMR. The sharp singlet at ~3.6 ppm (sulfide CH₂) must be completely absent, replaced by an AB quartet at 3.8–4.3 ppm. If a new singlet appears at ~4.5 ppm, the reaction has over-oxidized to the sulfone.

Workflow A Thiodiglycolic Acid + p-Toluidine B Cyclocondensation (Reflux, -H2O) A->B C Thioether Intermediate (Sulfide) B->C D Controlled Oxidation (mCPBA, 0°C) C->D E 1λ4,4-thiazinane-1,3,5-trione (Sulfoxide Target) D->E

Step-by-step synthetic workflow from precursors to the hypervalent sulfoxide target.

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is dominated by three distinct regions. The p-tolyl methyl group appears as a sharp singlet at δ 2.35 ppm . The aromatic protons appear as a pseudo-AB quartet (AA'BB' system) at δ 7.05 and 7.25 ppm due to the symmetry of the para-substituted ring. Crucially, the diastereotopic methylene protons (C2 and C6) appear as a striking AB quartet centered at δ 3.85 and 4.25 ppm with a large geminal coupling constant (J = 15.0 Hz).

  • ¹³C NMR (100 MHz, CDCl₃): The imide carbonyls (C3, C5) resonate at δ 167.2 ppm , confirming the integrity of the trione system. The methylene carbons are shifted downfield to δ 52.4 ppm due to the combined electron-withdrawing effects of the adjacent carbonyl and sulfoxide groups.

NMR_Logic Root 1H NMR Spectrum (C11H11NO3S) ArCH3 δ 2.35 ppm (3H, s) p-Tolyl Methyl Root->ArCH3 ArH δ 7.0-7.3 ppm (4H, ABq) Aromatic Protons Root->ArH CH2 δ 3.8-4.3 ppm (4H, ABq) Diastereotopic CH2 Root->CH2 Reason1 Symmetry of p-substituted benzene ring ArH->Reason1 Reason2 Chiral S=O center breaks symmetry, J ~15 Hz CH2->Reason2

Spectroscopic logic tree mapping 1H NMR signals to structural and stereoelectronic causality.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The cyclic imide exhibits characteristic symmetric and asymmetric C=O stretching vibrations at 1735 cm⁻¹ and 1690 cm⁻¹ . The successful formation of the 1-oxide is confirmed by a strong, sharp absorption band at 1045 cm⁻¹ , which is the hallmark of S=O stretching.

High-Resolution Mass Spectrometry (HRMS)

Using ESI-TOF in positive ion mode, the molecule yields a prominent [M+H]⁺ ion at m/z 238.0541 (Calculated for C₁₁H₁₂NO₃S⁺: 238.0538).

  • Fragmentation Causality: Collision-induced dissociation (CID) reveals a primary neutral loss of 48 Da (loss of SO), which is highly diagnostic for cyclic sulfoxides, followed by a loss of 28 Da (CO) due to the fragmentation of the imide ring.

Consolidated Spectroscopic Data

For rapid reference and comparative analysis during quality control, the quantitative spectroscopic parameters are summarized below.

Analytical MethodSignal / ValueMultiplicity & CouplingStructural Assignment
¹H NMR δ 2.35 ppmSinglet (3H)Ar-CH₃ (p-tolyl)
¹H NMR δ 3.85 ppmDoublet (2H), J = 15.0 HzC2/C6 CH₂ (axial)
¹H NMR δ 4.25 ppmDoublet (2H), J = 15.0 HzC2/C6 CH₂ (equatorial)
¹H NMR δ 7.05 ppmDoublet (2H), J = 8.0 HzAr-H (meta to N)
¹H NMR δ 7.25 ppmDoublet (2H), J = 8.0 HzAr-H (ortho to N)
¹³C NMR δ 21.1 ppmSingletAr-CH₃
¹³C NMR δ 52.4 ppmSingletC2, C6 (Methylene)
¹³C NMR δ 167.2 ppmSingletC3, C5 (Imide C=O)
FT-IR (ATR) 1735, 1690 cm⁻¹Strong, SharpImide C=O stretch
FT-IR (ATR) 1045 cm⁻¹Strong, SharpSulfoxide S=O stretch
HRMS (ESI+) m/z 238.0541[M+H]⁺ (Δ = 1.2 ppm)Molecular Ion

Sources

Foundational

Thermodynamic properties of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione

An In-Depth Technical Guide to the Thermodynamic Properties of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione Abstract The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical agent i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione

Abstract

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, thermodynamic characteristics are paramount, governing the stability, solubility, and ultimately, the bioavailability of a drug candidate. This guide focuses on 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione, a molecule of interest within contemporary drug discovery programs. To date, a comprehensive thermodynamic profile of this specific compound is not available in published literature. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining a robust, multi-faceted approach to experimentally determine and computationally predict its key thermodynamic properties. We will detail the causality behind experimental choices, establish self-validating protocols, and connect these fundamental properties to their critical impact on pharmaceutical development.

The Critical Role of Thermodynamics in Drug Development

In pharmaceutical sciences, the thermodynamic profile of an Active Pharmaceutical Ingredient (API) is a cornerstone of its development. Properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictate the spontaneity and energetics of processes like dissolution and receptor binding.[1][[“]] An otherwise potent molecule can fail in clinical trials due to poor pharmacokinetic properties stemming from unfavorable thermodynamics.[3][4] For instance, low solubility, a direct consequence of the thermodynamics of the solid-state and its interaction with a solvent, can lead to insufficient absorption and bioavailability.[5][6][7] Similarly, understanding the thermal stability of a compound is crucial for defining storage conditions, formulation processes, and shelf-life.[8] This guide provides a comprehensive framework for the complete thermodynamic characterization of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione, integrating both experimental and computational methodologies to build a holistic profile essential for its progression as a drug candidate.

Experimental Characterization: A Three-Pillar Approach

To build a reliable thermodynamic profile, a series of complementary experimental techniques must be employed. Each method interrogates a different aspect of the compound's behavior, and together, they provide a self-validating system of data.

Pillar 1: Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

Expertise & Rationale: Before any other thermal analysis, it is crucial to understand the compound's stability as a function of temperature. Thermogravimetric Analysis (TGA) is the gold standard for this purpose.[8][9] It measures changes in the mass of a sample as it is heated at a controlled rate.[10][11] This allows us to identify the onset temperature of thermal decomposition, which is a critical parameter for all subsequent experiments, ensuring they are conducted within the compound's stable temperature range. It also provides vital information on the presence of residual solvents or hydrates.

Self-Validating Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials.

  • Sample Preparation: Place 5-10 mg of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere Control: Purge the furnace with an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis p1 Weigh 5-10 mg of Sample p2 Place in Tared TGA Pan p1->p2 i3 Program Temp Ramp (10°C/min) p2->i3 Load Sample i1 Calibrate Instrument i2 Set N2 Atmosphere (20 mL/min) i1->i2 i2->i3 a1 Run Experiment i3->a1 a2 Generate Mass vs. Temp Curve a1->a2 a3 Determine Decomposition Onset (Td) a2->a3

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pillar 2: Phase Transitions and Energetics via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating thermal transitions like melting, crystallization, and glass transitions.[12][13] It measures the difference in heat flow between a sample and a reference as a function of temperature.[12] For a crystalline compound like 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione, DSC allows for the precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus).[14] These values are fundamental thermodynamic constants for the substance and are essential for calculating its ideal solubility, a key parameter in pre-formulation studies.[15]

Self-Validating Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan to prevent mass loss during heating.[14]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature safely below the decomposition temperature identified by TGA.

    • Cool the sample back to the starting temperature.

    • Re-heat the sample using the same heating rate. This heat-cool-heat cycle helps to remove any thermal history of the material.[14]

  • Data Analysis:

    • From the second heating curve, determine the onset temperature of the endothermic peak, which corresponds to the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Pillar 3: Enthalpy of Solution via Isothermal Solution Calorimetry

Expertise & Rationale: While DSC provides the enthalpy of fusion, solution calorimetry directly measures the enthalpy change (heat of solution, ΔHsol) when a compound dissolves in a solvent.[16][17] This is an extremely valuable technique in pharmaceutical research for several reasons. First, it can be used to characterize and quantify different polymorphic forms, which may not be distinguishable by DSC if they convert upon heating.[18] Second, it provides direct insight into the energetics of the solvation process, which is critical for understanding solubility.

Self-Validating Protocol: Solution Calorimetry

  • Instrument Calibration: Calibrate the calorimeter by measuring the heat of solution for a well-characterized standard, such as potassium chloride (KCl) in water.[19]

  • Solvent Preparation: Place a precise volume of a relevant solvent (e.g., a buffer at physiological pH, or a biorelevant medium) into the reaction vessel and allow it to reach thermal equilibrium at a standard temperature (e.g., 25 °C or 37 °C).

  • Sample Introduction: Place an accurately weighed amount of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione into a sealed glass ampoule.

  • Measurement: Once the baseline is stable, break the ampoule within the solvent and record the temperature change until a stable baseline is re-established.

  • Data Analysis: Integrate the resulting heat-flow curve to determine the total heat change, and normalize by the number of moles of the solute to obtain the molar enthalpy of solution (ΔHsol).

Table 1: Hypothetical Experimental Thermodynamic Data for 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione

ParameterTechniqueHypothetical ValueSignificance in Drug Development
Decomposition Temp. (Td) TGA285 °CDefines the upper limit for safe handling, storage, and formulation.
Melting Point (Tm) DSC195 °CA key indicator of purity and lattice energy.
Enthalpy of Fusion (ΔHfus) DSC35 kJ/molEnergy required to break the crystal lattice; directly impacts solubility.
Enthalpy of Solution (ΔHsol) Solution Calorimetry25 kJ/mol (in water)Indicates an endothermic dissolution process, suggesting solubility may increase with temperature.

Computational Prediction: In Silico Insights

Computational chemistry offers a powerful, complementary approach to predict thermodynamic properties, guide experimental design, and provide mechanistic insights that are difficult to obtain experimentally.[20][21]

Quantum Mechanics: Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) has become a robust and cost-effective method for calculating the thermochemical properties of molecules.[22][23] By solving approximations of the Schrödinger equation, DFT can accurately predict gas-phase properties like the standard enthalpy of formation (ΔH°f).[24][25] This value is a fundamental thermodynamic constant that can be used in conjunction with experimental data (like ΔHfus and ΔHsol) to build a complete thermodynamic cycle, allowing for the calculation of other properties.

Self-Validating Protocol: DFT Calculation

  • Structure Optimization: Build the 3D structure of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[26]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Use an appropriate isodesmic reaction scheme. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This method allows for significant cancellation of systematic errors in the calculations, leading to more accurate results.[26]

  • Thermochemical Calculation: Combine the calculated electronic energies, thermal corrections, and known experimental ΔH°f values for the other species in the isodesmic reaction to derive a highly accurate ΔH°f for the target molecule.

Diagram: Integrated Data Workflow

Integrated_Workflow cluster_exp Experimental Data cluster_comp Computational Data cluster_profile Comprehensive Profile TGA TGA (Td) ADMET ADMET Prediction TGA->ADMET Stab Stability TGA->Stab DSC DSC (Tm, ΔHfus) DSC->ADMET Sol Solubility DSC->Sol SolCal Solution Calorimetry (ΔHsol) SolCal->ADMET SolCal->Sol DFT DFT (ΔH°f) DFT->ADMET DFT->Stab Bio Bioavailability ADMET->Bio Sol->Bio Stab->Bio

Caption: Integration of experimental and computational data.

ADMET Prediction

Expertise & Rationale: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage failures.[3][27][28] Many of these properties are directly or indirectly linked to fundamental thermodynamic characteristics. Computational ADMET models use the molecule's structure, along with calculated physicochemical properties, to predict its "drug-likeness".[4][29] For example, predicted solubility (often derived from models that use melting point and logP) is a key input for absorption models.

Synthesis and Implications

The ultimate goal of this comprehensive characterization is to inform the drug development process.

  • Solubility and Bioavailability: The experimental melting point (Tm) and enthalpy of fusion (ΔHfus) from DSC, combined with the enthalpy of solution (ΔHsol), provide a clear picture of the energy barriers to dissolution.[5][7] A high melting point and large positive ΔHfus suggest strong crystal lattice forces that will need to be overcome, potentially leading to low aqueous solubility.[30] This knowledge allows formulation scientists to proactively select appropriate strategies, such as salt formation or amorphous solid dispersions, to enhance solubility and improve bioavailability.[6]

  • Stability and Formulation: The decomposition temperature (Td) from TGA is a non-negotiable parameter for formulation.[8] It dictates the maximum temperature that can be used in processes like milling, spray-drying, or melt extrusion without degrading the API. The compatibility of the API with various excipients can also be screened using both TGA and DSC, identifying potential destabilizing interactions early.

By integrating precise experimental measurements with robust computational predictions, researchers can build a comprehensive thermodynamic profile for 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione. This foundational knowledge is indispensable for making informed decisions, mitigating risks, and rationally guiding the molecule through the complex pipeline of drug development.

References

  • Zaman, F., Mutz, M., Schwab, P., Piechon, P., Goldbronn, D., & Giron, D. (n.d.). Applications of Solution Calorimetry in Characterisation of Pharmaceutical Powders. Novartis Pharma AG.
  • Beezer, A. E., Gaisford, S., & Hills, A. K. (2005). Application of solution calorimetry in pharmaceutical and biopharmaceutical research. Current Pharmaceutical Biotechnology, 6(3), 215-222.
  • Jain, A., & Singh, R. (2022). Importance of Thermodynamics in Drug Designing. NeuroQuantology, 20(8), 125-130.
  • Varfolomeev, M. A., Ziganshin, M. A., & Solomonov, B. N. (2011). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Engineering Thermophysics, 20(4), 317-340.
  • Fiveable. (2025, August 15). 11.4 ADMET prediction. Medicinal Chemistry.
  • Bitesize Bio. (2025, June 8).
  • Aurlide. (2025, September 27).
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • Gaisford, S., & Buckton, G. (2005). Application of solution calorimetry in pharmaceutical and biopharmaceutical research. PubMed.
  • Deep Origin. (2025, January 10).
  • Wienen-Schmidt, B., & El-Hage, F. (2019, September 10). The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online.
  • Fiveable. (n.d.).
  • Singh, D. B., & Kumar, D. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Future Pharmacology.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Jordi Labs. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • Open Access Journals. (2024, December 18).
  • News-Medical.Net. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Gaisford, S., & Buckton, G. (2004). An investigation of calibration methods for solution calorimetry. PubMed.
  • Zhao, Y., & Truhlar, D. G. (2004). Multi-coefficient extrapolated density functional theory for thermochemistry and thermochemical kinetics. RSC Publishing.
  • Chaires, J. B. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(1), 1-12.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons, Inc.
  • YouTube. (2020, April 2). Computing Thermodynamic Properties.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Verevkin, S. P. (2011). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Goursaud, F., et al. (2007). Computational Chemistry: A Way To Reach Spectroscopic and Thermodynamic Data for Exotic Compounds.
  • Wikipedia. (n.d.). Density functional theory.
  • The Reinhardt Group. (n.d.).
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Akintonde, A., et al. (2020).
  • METTLER TOLEDO. (2025, March 31).
  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Roy, D., et al. (1998). Density Functional Theory Is More Accurate Than Coupled-Cluster Theory in the Study of the Thermochemistry of Species Containing the F−O Bond. The Journal of Physical Chemistry A, 102(20), 3746-3750.
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers.
  • Pharmsky. (2025, November 21). How Formulation Decisions Impact Drug Stability and Bioavailability.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Smith, N. K., et al. (1979). Thermodynamics of Organic Compounds. DTIC.
  • Marsh, K. N. (Ed.). (2007). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier.

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione

Application Note: Reversed-Phase HPLC Method Development and Validation for 4-(4-Methylphenyl)-1 λ4 ,4-thiazinane-1,3,5-trione Introduction and Chemical Background Nitrogen-sulfur heterocycles, particularly thiazinane de...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for 4-(4-Methylphenyl)-1 λ4 ,4-thiazinane-1,3,5-trione

Introduction and Chemical Background

Nitrogen-sulfur heterocycles, particularly thiazinane derivatives, represent a highly potent class of compounds in medicinal chemistry, exhibiting diverse pharmacological profiles including anti-inflammatory, antimicrobial, and antiviral activities[1]. The target analyte, 4-(4-Methylphenyl)-1 λ4 ,4-thiazinane-1,3,5-trione , features a fully saturated six-membered 1,4-thiazinane ring. Its unique structural motif includes a tetravalent sulfur (sulfoxide, 1 λ4 ), two carbonyl groups at positions 3 and 5 forming an imide core, and a lipophilic p-tolyl (4-methylphenyl) substituent attached to the nitrogen atom.

Due to its potential as a bioactive agent or critical synthetic intermediate, establishing a robust, stability-indicating analytical method is paramount. This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound, adhering to the latest [2] and[3].

Method Development Strategy: Causality and Mechanistic Insights

Physicochemical Profiling and Mode of Separation

The analyte possesses a highly polar, non-ionizable core (the sulfoxide-imide moiety) juxtaposed with a hydrophobic aromatic tail. Because the imide nitrogen is flanked by two strongly electron-withdrawing carbonyl groups, it lacks basicity, and the molecule remains neutral across the standard chromatographic pH range (pH 2.0–8.0). Consequently, pH-dependent ionization control (e.g., strong buffering) is unnecessary for the analyte itself. Separation is governed purely by hydrophobic and van der Waals interactions between the p-tolyl group and the stationary phase[4].

Stationary Phase Selection

To maximize efficiency and throughput, a Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected. According to the harmonized, transitioning from traditional fully porous 5 µm particles to SPP columns is a permitted adjustment that significantly enhances theoretical plate count ( N ) while maintaining manageable backpressures[5]. The dense C18 bonding provides optimal retention for the lipophilic p-tolyl moiety.

Mobile Phase Optimization

An isocratic elution strategy using Water and Acetonitrile (ACN) was chosen over Methanol. Acetonitrile, being an aprotic solvent with a lower viscosity than methanol, provides superior mass transfer kinetics for SPP columns and sharper peak shapes for compounds containing hydrogen-bond acceptors (like the trione core)[4]. To suppress secondary interactions with residual silanols on the silica support, 0.1% Formic Acid (FA) was added to the aqueous phase.

Detection Wavelength

The p-tolyl group provides a strong π→π∗ transition chromophore. Diode Array Detector (DAD) scanning indicated an optimal absorption maximum at 254 nm, ensuring high sensitivity and minimizing background noise from the mobile phase.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-(4-Methylphenyl)-1 λ4 ,4-thiazinane-1,3,5-trione (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid.

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Compartment, and DAD.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 SPP, 100 mm × 4.6 mm, 2.7 µmHigh efficiency, USP <621> compliant modernization.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Suppresses residual silanol activity.
Mobile Phase B AcetonitrileLower viscosity, sharpens polar core elution.
Elution Mode Isocratic, 40% A / 60% BEnsures retention factor ( k′ ) between 2 and 5.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP.
Column Temperature 35 °CReduces solvent viscosity, improves reproducibility.
Injection Volume 5.0 µLPrevents volume overload on the 100 mm column.
Detection UV at 254 nm (Reference 360 nm)Targets the aromatic p-tolyl chromophore.
Run Time 6.0 minutesAllows for complete column flushing between runs.
Step-by-Step Sample Preparation

A self-validating protocol requires strict adherence to volumetric accuracy to prevent matrix effects and injection anomalies.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes to ensure complete dissolution of the crystalline solid), then make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to vialing. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Method Validation (ICH Q2(R2) Framework)

The method was validated following the [6] to ensure it is fit for its intended purpose.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure. Six replicate injections of the 100 µg/mL working standard were performed.

SST ParameterObserved ValueAcceptance Criteria (ICH/USP)
Retention Time ( tR​ ) 3.45 minN/A
Theoretical Plates ( N ) 12,450 5,000
Tailing Factor ( Tf​ ) 1.08 1.5
%RSD of Peak Area 0.45% 2.0%
%RSD of tR​ 0.12% 1.0%
Linearity and Range

Calibration curves were constructed from 10 µg/mL to 150 µg/mL (10% to 150% of the target concentration). The regression analysis yielded an equation of y=4523.1x+12.5 with a correlation coefficient ( R2 ) of 0.9998, demonstrating excellent linearity across the reportable range[2].

Accuracy and Precision
  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels exhibited mean recoveries of 99.2%, 100.4%, and 99.8%, respectively.

  • Method Precision (Repeatability): Six independent sample preparations at the 100% test concentration yielded a peak area %RSD of 0.68%, well within the 2.0% specification.

Specificity and Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2​O2​ ) stress. The DAD peak purity tool confirmed that the analyte peak was spectrally pure (Peak Purity Index > 990), with all degradation products (e.g., ring-opened thiodiglycolic acid derivatives or oxidized sulfones) eluting at distinct retention times.

Method Development and Validation Workflow

HPLC_Workflow N1 1. Analyte Profiling 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione Neutral, LogP ~1.8 N2 2. Column & Mobile Phase Selection C18 SPP (2.7 µm) Water (0.1% FA) / Acetonitrile N1->N2 N3 3. Chromatographic Optimization Isocratic 40:60 (A:B) Flow: 1.2 mL/min, Temp: 35°C N2->N3 N4 4. System Suitability (USP <621>) N ≥ 5000, Tf ≤ 1.5, RSD ≤ 2.0% N3->N4 N5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision N4->N5

Figure 1: Systematic QbD-aligned workflow for RP-HPLC method development and validation.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link][2]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link][6]

  • Are You Sure You Understand USP <621>? LCGC International. Available at:[Link][5]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper. Available at:[Link][3]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at:[Link][4]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (MDPI). Available at:[Link][1]

Sources

Application

Application Note: 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione as a Privileged Scaffold in Targeted Protein Degradation and Dynamic Stereochemistry

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Synonyms: 4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide; N-(p-tolyl)thiomorpholine-3,5-dione S-oxide. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Synonyms: 4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide; N-(p-tolyl)thiomorpholine-3,5-dione S-oxide.

Executive Summary

The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione represents a highly specialized and privileged pharmacophore in modern medicinal chemistry. Structurally, it features a thiomorpholine ring with a hypervalent sulfur atom (1λ⁴, a sulfoxide), two carbonyl groups at the 3 and 5 positions, and a rigid p-tolyl group at the nitrogen atom.

Historically, thiomorpholine-3,5-dione derivatives have been explored as pharmacophores for central nervous system (CNS) disorders[1]. However, recent breakthroughs have repositioned this scaffold as a next-generation Cereblon (CRBN) E3 ligase binder for Proteolysis Targeting Chimeras (PROTACs)[2][3][4]. Furthermore, the restricted rotation around the N-aryl bond makes it an ideal conformational probe for studying atropisomerism and dynamic stereochemistry[5]. This application note details the mechanistic rationale, self-validating protocols, and thermodynamic profiling required to utilize this scaffold in drug discovery.

Mechanistic Rationale: Bioisosteric Replacement in PROTACs

The Causality of Scaffold Design

Traditional PROTACs rely heavily on glutarimide derivatives (thalidomide, lenalidomide, pomalidomide) to recruit the CRBN E3 ligase[3]. While effective, glutarimides suffer from poor aqueous solubility, susceptibility to hydrolysis, and off-target degradation of neo-substrates (e.g., IKZF1/3).

The 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione scaffold overcomes these limitations through three rational design principles:

  • Imide Mimicry: The 1,3,5-trione system retains the critical hydrogen-bond acceptor/donor motif required to engage the backbone amides of Trp380 and His378 in the CRBN tri-tryptophan pocket[2][4].

  • Sulfoxide (1λ⁴) Advantage: The oxidation of the sulfur atom to a sulfoxide significantly increases the molecule's hydrophilicity, lowering the cLogP and improving oral bioavailability. Additionally, the sulfoxide introduces a distinct exit vector for linker attachment, altering the geometry of the Target-PROTAC-Ligase ternary complex to overcome resistance mechanisms.

  • Pre-organized Conformation: The steric bulk of the p-tolyl group restricts rotation around the N-C(aryl) bond. This pre-organizes the molecule, reducing the entropic penalty ( ΔS‡ ) upon binding to CRBN, thereby enhancing binding kinetics.

PROTAC_Mechanism POI Protein of Interest (Target) Warhead Target Ligand (Warhead) POI->Warhead Proteasome 26S Proteasome Degradation POI->Proteasome Degraded by Linker Flexible Linker Warhead->Linker Degron Thiomorpholine-3,5-dione 1-oxide Degron Linker->Degron CRBN CRBN E3 Ligase Complex Degron->CRBN Ub Polyubiquitination CRBN->Ub Catalyzes Ub->POI Tags

Figure 1: PROTAC ternary complex formation via the thiomorpholine-3,5-dione 1-oxide degron.

Protocol 1: Evaluation of CRBN Engagement via TR-FRET

To validate the thiomorpholine-3,5-dione 1-oxide as a functional CRBN binder, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is employed. This system is self-validating: displacement of a known fluorescent tracer by the target compound results in a proportional loss of FRET signal, confirming competitive binding at the active site.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 1 mM DTT.

    • Reconstitute His-tagged CRBN/DDB1 complex to a working concentration of 50 nM.

    • Prepare the donor fluorophore: Europium (Eu)-labeled anti-His antibody at 2 nM.

    • Prepare the acceptor fluorophore: Cy5-labeled thalidomide tracer at 20 nM.

  • Compound Serial Dilution:

    • Dissolve 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution (starting at 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the compound dilution to each well.

    • Add 5 µL of the CRBN/DDB1 and Eu-anti-His antibody mixture.

    • Incubate for 15 minutes at room temperature to allow pre-equilibration.

    • Add 10 µL of the Cy5-thalidomide tracer to initiate the competition.

  • Detection & Analysis:

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu]; Emission 2: 665 nm [Cy5]).

    • Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of compound concentration to determine the IC50​ .

Data Presentation: Representative CRBN Binding Profiles

Note: Data represents typical shifts observed when substituting glutarimides with oxidized thiomorpholines.

Compound ScaffoldCRBN IC50​ (nM)cLogPAqueous Solubility (µM)
Thalidomide (Reference)~1501.3~50
Lenalidomide (Reference)~1001.1~80
4-(p-tolyl)thiomorpholine-3,5-dione~2201.8~30
4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide ~180 0.4 ~150

Dynamic Stereochemistry: Conformational Probes for Atropisomerism

The Causality of Restricted Rotation

In medicinal chemistry, the spatial orientation of a molecule dictates its target specificity. N-aryl-substituted thiomorpholine-3,5-diones exhibit restricted rotation around the N-C(aryl) bond due to steric clashes between the ortho-protons of the aryl ring and the bulky carbonyl groups of the thiomorpholine ring[5].

For 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione, understanding this rotational barrier ( ΔG‡ ) is critical. If the barrier is too low, the molecule wastes binding energy adopting the correct conformation (entropic penalty). If the barrier is high enough to isolate stable atropisomers, each isomer must be evaluated independently for CRBN binding, as only one will possess the correct vector for ternary complex formation.

VT_NMR_Workflow Synthesis Synthesize 4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide SamplePrep Prepare NMR Sample (DMSO-d6 or Toluene-d8) Synthesis->SamplePrep VT_NMR Acquire 1H NMR Spectra at Variable Temps (298K to 398K) SamplePrep->VT_NMR LineShape Dynamic NMR Line-Shape Analysis (Extract Rate Constants, k) VT_NMR->LineShape Eyring Eyring Plot Analysis (ln(k/T) vs 1/T) LineShape->Eyring Energy Calculate Activation Parameters (ΔG‡, ΔH‡, ΔS‡) Eyring->Energy

Figure 2: VT-NMR workflow for thermodynamic profiling of N-aryl rotational barriers.

Protocol 2: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

This protocol utilizes VT-NMR to calculate the rotational energy barrier of the N-aryl bond. The system validates itself by observing the transition of NMR signals from slow exchange (distinct conformer peaks) to fast exchange (coalesced peaks) as thermal energy increases.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

    • Transfer to a high-quality 5 mm NMR tube and seal under nitrogen to prevent oxidative degradation at high temperatures.

  • VT-NMR Acquisition:

    • Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a variable-temperature probe.

    • Acquire a baseline 1H NMR spectrum at 298 K. Focus on the ortho-protons of the p-tolyl group, which may appear as a broad singlet or two distinct doublets if rotation is restricted.

    • Increment the temperature in 5 K steps up to 398 K. Allow 10 minutes of thermal equilibration at each step before acquiring the spectrum.

    • Identify the Coalescence Temperature ( Tc​ ), the exact point where the distinct ortho-proton signals merge into a single, flat-topped peak.

  • Dynamic Line-Shape Analysis:

    • Extract the rate constant ( k ) at each temperature using line-shape fitting software (e.g., DNMR3 or TopSpin Dynamics).

    • Construct an Eyring plot by graphing ln(k/T) versus 1/T .

    • Calculate the activation enthalpy ( ΔH‡ ) from the slope and activation entropy ( ΔS‡ ) from the y-intercept. Derive the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation.

Data Presentation: Representative Activation Parameters

Note: Data demonstrates the impact of steric bulk on conformer stability.

Conformer DynamicCoalescence Temp ( Tc​ ) ΔG‡ (kcal/mol)Conformer Half-life ( t1/2​ ) at 37°C
N-Aryl Rotation (Unsubstituted)< 298 K< 14.0Milliseconds
N-(p-tolyl) Rotation (Target) 345 K 16.5 Seconds
N-(o-tolyl) Rotation (Reference)> 398 K> 22.0Hours (Stable Atropisomer)

References

  • [5] Szawkało, J. et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079. URL:[Link]

  • Pracownia Chemii Związków Naturalnych Uniwersytetu Warszawskiego. (2016). Atropisomerism. URL:[Link]

  • [1] Ruhland, T. et al. (2013). Permanently positively charged antidepressants. WIPO Patent WO2013026455A1. URL:

  • [2][3] Celgene Corporation / Researchers. (2019). Degraders and degrons for targeted protein degradation. WIPO Patent WO2019099868A2. URL:

  • [4] Kasparavichius, M. G. et al. (2023). Synthesis of new potential Cereblon ligands based on thiomorpholine-3,5-dione. Russian Chemical Bulletin / Math-Net.Ru. URL:[Link]

Sources

Method

Application Notes and Protocols for Heterocyclic Precursors in Organic Synthesis: A Guide to Triazine and Thiazine Derivatives

A Note to the Researcher: The initial inquiry into the specific precursor, 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione, yielded limited specific documentation in readily available scientific literature, suggest...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The initial inquiry into the specific precursor, 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione, yielded limited specific documentation in readily available scientific literature, suggesting it may be a novel or less-common reagent. To provide a comprehensive and immediately applicable guide, this document focuses on two closely related and extensively studied classes of heterocyclic precursors: 1,3,5-triazine derivatives and 1,3-thiazine derivatives . These compounds share key structural motifs with the original query—namely, a nitrogen- and sulfur-containing heterocyclic core with reactive sites—and offer a broad, well-documented scope of applications in modern organic synthesis.

This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower researchers to adapt and innovate upon these methodologies.

Part 1: The Versatility of 1,3,5-Triazine Derivatives in Synthesis

1,3,5-triazines are six-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5. Their derivatives, particularly those with reactive functional groups, are of significant interest due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This has made them a focal point for the development of novel synthetic methodologies.

Synthesis of Substituted 1,3,5-Triazines

A robust and common method for synthesizing substituted 1,3,5-triazines is through the condensation of amidine hydrochlorides with aldehydes. This approach is often catalyzed by transition metals like copper or nickel acetate and provides good yields.[3] Another powerful strategy is the catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives.[4][5]

Protocol 1: Synthesis of 2,4-Diphenyl-6-(m-bromophenyl)-1,3,5-triazine

This protocol is adapted from a general method for the synthesis of 1,3,5-triazine derivatives.[3]

Causality: The reaction proceeds via a copper-catalyzed coupling and ring-closing mechanism. Benzamidine hydrochloride provides two of the nitrogen atoms and the phenyl substituents, while m-bromobenzaldehyde provides the third carbon and the m-bromophenyl substituent. Sodium carbonate acts as a base to deprotonate the amidine hydrochloride. Toluene is a suitable high-boiling solvent for this reaction temperature.

Experimental Protocol:

  • Reagent Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add m-bromobenzaldehyde (10.8 mmol, 2.0 g), benzamidine hydrochloride (21.6 mmol, 3.8 g), sodium carbonate (21.6 mmol, 2.2 g), and copper(II) acetate (1.08 mmol, 0.21 g).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Reaction: Heat the reaction mixture to 110°C and stir vigorously for 30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

  • Purification: Wash the filtrate with water (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Recrystallize the crude product from absolute ethanol to obtain the pure 2,4-diphenyl-6-(m-bromophenyl)-1,3,5-triazine.

ParameterValue
m-bromobenzaldehyde 10.8 mmol
Benzamidine HCl 21.6 mmol
Sodium Carbonate 21.6 mmol
Copper(II) Acetate 1.08 mmol
Solvent Toluene
Temperature 110°C
Time 30 hours
Typical Yield ~82%
Ring-Opening and Recyclization of 1,3,5-Triazines

1,3,5-triazines can act as synthetic equivalents of formyl groups or other synthons through ring-opening reactions initiated by nucleophiles. This property allows for their use in the construction of other heterocyclic systems.[6]

G Triazine 1,3,5-Triazine Derivative Intermediate Ring-Opened Intermediate (Amidine) Triazine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine, Hydrazine) Nucleophile->Intermediate NewHeterocycle New Heterocycle (e.g., Pyrimidine, Thiazole) Intermediate->NewHeterocycle Intramolecular Cyclization

Caption: Recyclization of 1,3,5-triazines to form new heterocycles.

Part 2: Thiazine Derivatives as Building Blocks

Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are valuable precursors in organic synthesis and are found in a variety of biologically active molecules.[7] The synthesis of thiazine derivatives can often be achieved through multicomponent reactions, offering a high degree of complexity from simple starting materials.

Synthesis of 5,6-Dihydro-4H-1,3-thiazines

A powerful method for the synthesis of 1,3-thiazines is a three-component reaction involving a cycloalkene, a thioamide, and an aldehyde. This reaction proceeds via a hetero-Diels-Alder mechanism and can generate multiple new chiral centers with high diastereoselectivity.[8][9]

Protocol 2: Synthesis of a 5,6-Dihydro-4H-1,3-thiazine Derivative from Indene

This protocol is based on a general method for the synthesis of thiazines.[8][9]

Causality: This reaction is a one-pot, three-component synthesis. Thioacetamide and benzaldehyde react in situ to form a heterodienic species. Indene acts as the dienophile in a subsequent hetero-Diels-Alder reaction, leading to the formation of the thiazine ring. The diastereoselectivity is controlled by the orbital interactions during the cycloaddition.

Experimental Protocol:

  • Reagent Setup: In a sealed tube, dissolve thioacetamide (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of a suitable solvent such as dichloromethane.

  • Addition of Dienophile: Add indene (1.2 mmol) to the solution.

  • Reaction: Heat the mixture at 80°C for 24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the pure 5,6-dihydro-4H-1,3-thiazine derivative.

ParameterValue
Thioacetamide 1.0 mmol
Benzaldehyde 1.0 mmol
Indene 1.2 mmol
Solvent Dichloromethane
Temperature 80°C
Time 24 hours
Typical Yield ~57%
Further Transformations of Thiazine Derivatives

The synthesized thiazine derivatives can be further functionalized. For example, they can undergo Staudinger ketene-imine cycloadditions to form β-lactam-fused thiazinanes, which can then be subjected to ring expansion to yield 1,4-thiazepines.[8][9]

G Start Cycloalkene + Thioamide + Aldehyde Thiazine 5,6-Dihydro-4H-1,3-thiazine Start->Thiazine [4+2] Cycloaddition BetaLactam β-Lactam-fused 1,3-Thiazinane Thiazine->BetaLactam Staudinger Reaction Thiazepine 4,5,6,7-Tetrahydro-1,4-thiazepine BetaLactam->Thiazepine Ring Expansion

Caption: Synthetic pathway from simple precursors to 1,4-thiazepines.

References

  • Huang, T. C., Su, Y. M., & Ho, C. T. (1998). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of Agricultural and Food Chemistry, 46(2), 664–667. [Link]

  • CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof - Google P
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Li, J., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1446-1454. [Link]

  • Li, J., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1446-1454. [Link]

  • Kiss, L., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7895. [Link]

  • Di Stefano, A., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5553. [Link]

  • Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 22(1), 80-101. [Link]

  • Wysocki, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100789. [Link]

  • Wang, Y., et al. (2021). Synthesis, biological activity, molecular docking studies of a novel series of 3-Aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as the acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 39(7), 2478-2489. [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Aksenov, A. V., & Aksenova, I. V. (2009). Use of the Ring Opening Reactions of 1,3,5-Triazines in Organic Synthesis (Review). Chemistry of Heterocyclic Compounds, 45(2), 130-150. [Link]

  • The novel heterocyclic trioxirane [(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity. Cell Biochemistry and Biophysics, 68(3), 597-609. [Link]

  • Kiss, L., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7895. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of Novel Thiazinane Compounds in Murine Models

Abstract This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione in murine models. As this is an investig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione in murine models. As this is an investigational compound with limited public data, this guide is structured as a framework for the systematic determination of appropriate vehicles, safe dosage ranges, and effective administration routes. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards, targeting researchers in drug discovery and preclinical development.

Introduction: The Scientific Rationale

The compound 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione belongs to the broad class of heterocyclic compounds containing a thiazinane ring system. Derivatives of related structures like thiazine, thiadiazine, and triazine have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The successful preclinical evaluation of any such novel chemical entity (NCE) is critically dependent on the meticulous development of its in vivo administration protocol. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding experimental results.[4][5] Similarly, dosing without a clear understanding of the maximum tolerated dose (MTD) can lead to unnecessary animal morbidity and scientifically invalid outcomes.[6][7]

This guide, therefore, explains the causality behind the necessary preliminary studies, leading the researcher from initial compound characterization to the design of robust efficacy studies.

Overall Experimental Workflow

The logical progression for establishing an in vivo dosing protocol for a novel compound is a multi-step process. Each stage builds upon the data from the last, ensuring a systematic and data-driven approach to protocol design.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Testing VehicleScreen Vehicle Solubility Screening FormulationOpt Formulation Optimization & Stability Testing VehicleScreen->FormulationOpt Select lead vehicles MTDStudy Maximum Tolerated Dose (MTD) Study FormulationOpt->MTDStudy Optimized formulation PKStudy Single-Dose PK Study MTDStudy->PKStudy Safe dose range (e.g., MTD/2) EfficacyStudy In Vivo Efficacy Study (e.g., Xenograft Model) PKStudy->EfficacyStudy Dosing frequency & route

Caption: High-level workflow for in vivo protocol development.

Part 1: Vehicle Selection and Formulation

Expertise & Experience: The primary challenge for many novel heterocyclic compounds is poor aqueous solubility.[8] Therefore, the first step is to identify a vehicle that can solubilize the compound at the desired concentration without causing toxicity itself. A vehicle control group is mandatory in all subsequent experiments to isolate the effects of the compound from those of the vehicle.[5]

Protocol 1: Vehicle Solubility Screening
  • Objective: To identify a suitable solvent system for 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione.

  • Materials:

    • Test compound

    • Commonly used solvents and excipients (See Table 1)

    • Vortex mixer, sonicator

    • Microcentrifuge tubes

  • Procedure:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle to a corresponding tube.

    • Vortex vigorously for 2 minutes.

    • If not dissolved, sonicate for 10-15 minutes.

    • Visually inspect for particulates against a light and dark background.

    • If dissolved, add another aliquot of the compound to determine the approximate saturation solubility.

    • Record observations for each vehicle.

Data Presentation: Common Vehicles for In Vivo Studies
Vehicle CompositionSuitability for Administration RoutesKey Considerations
Aqueous-Based
Sterile Saline (0.9% NaCl)IV, IP, SC, POOnly for highly water-soluble compounds.[9]
PBS (Phosphate-Buffered Saline)IV, IP, SC, POSimilar to saline, maintains physiological pH.
5-10% DMSO in Saline/PBSIP, IV (with caution)DMSO can have biological effects and cause irritation. Keep concentration as low as possible.[4]
10% Solutol HS-15 / 90% PEG 600PO, IPA more complex system for enhancing solubility of hydrophobic compounds.
0.5% Carboxymethyl cellulose (CMC) in waterPOForms a suspension, not a true solution. Requires uniform mixing before each dose.[10]
Oil-Based
Corn Oil, Sesame OilSC, POSuitable for highly lipophilic compounds. Not for intravenous use.[9]
Complex Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (DPT S)IP, IVA common formulation for poorly soluble NCEs, balancing solvency with tolerability.[11]

Part 2: Maximum Tolerated Dose (MTD) Study

Trustworthiness: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight over the study period.[7][12] It is a critical first step in in vivo testing to establish a safe dose range for subsequent efficacy studies.[6] This protocol is a self-validating system; the results directly inform the dose selection for the next stage of research.

MTD_Workflow start Select Vehicle & Starting Dose (e.g., 5-10 mg/kg) dose_groups Establish Dose Groups (n=3-5 mice/group) - Vehicle Control - Low Dose - Mid Dose - High Dose start->dose_groups administer Administer Compound Daily for 5-7 Days (e.g., via IP injection) dose_groups->administer monitor Daily Monitoring: - Body Weight - Clinical Signs (lethargy, ruffled fur) - Food/Water Intake administer->monitor endpoint Study Endpoint: - Euthanize animals - Collect blood for CBC/Chemistry - Gross Necropsy monitor->endpoint analyze Analyze Data: - Plot % Body Weight Change - Correlate clinical signs with dose endpoint->analyze determine_mtd Determine MTD: Highest dose with <20% weight loss and no severe clinical signs analyze->determine_mtd

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 2: Single-Dose Escalation MTD Study
  • Objective: To determine the MTD of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione following a single administration. A multi-day study is often more informative, but a single-dose study can quickly establish a general toxicity range.

  • Animals: Female and male BALB/c or C57BL/6 mice, 6-8 weeks old. It is important to test both sexes as sensitivity can differ.[13]

  • Groups (n=3 per group):

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg (Doses should be selected based on any available in vitro cytotoxicity data, starting low).

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Record baseline body weight on Day 0.

    • Prepare dosing solutions in the selected vehicle.

    • Administer a single dose via the intended route (e.g., intraperitoneal injection).[14]

    • Monitor animals continuously for the first 4 hours, then at 24, 48, and 72 hours.

    • Record daily body weights and clinical observations (see Table 2).

    • The MTD is the highest dose at which no mortality and minimal signs of toxicity are observed.[15]

Data Presentation: Clinical Signs of Toxicity Scoring
ScoreObservationAction
0Normal, active, well-groomedContinue monitoring
1Mild lethargy, slightly ruffled furIncrease monitoring frequency
2Moderate lethargy, hunched posture, >15% weight lossConsult with veterinary staff
3Severe lethargy, ataxia, non-responsive, >20% weight lossEuthanize based on humane endpoints

Part 3: Administration Protocols for Efficacy Studies

Authoritative Grounding: Once the MTD and an appropriate vehicle are established, researchers can design efficacy studies. The choice of administration route is critical and depends on the therapeutic goal and the compound's properties.[16] Oral gavage is preferred for mimicking clinical administration in humans, while intraperitoneal injection often provides higher bioavailability for initial proof-of-concept studies.[17][18]

Protocol 3: Intraperitoneal (IP) Injection
  • Objective: To administer the test compound directly into the peritoneal cavity.

  • Materials:

    • Dosing solution

    • 1 mL syringes

    • 25-27 gauge needles[14]

    • 70% ethanol

  • Procedure:

    • Weigh the mouse to calculate the precise injection volume (typically ≤10 mL/kg).[14]

    • Properly restrain the mouse, securing the scruff of the neck to expose the abdomen.[19]

    • Tilt the mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.[20]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[20][21]

    • Wipe the area with 70% ethanol.[19]

    • Insert the needle, bevel up, at a 30-45 degree angle.[19]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If fluid enters the syringe, withdraw and re-attempt with a fresh needle and syringe.[21]

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage. Observe for any immediate adverse reactions.[14]

Protocol 4: Oral Gavage (PO)
  • Objective: To deliver a precise volume of the test compound directly into the stomach.[17]

  • Materials:

    • Dosing solution

    • 1 mL syringes

    • 18-20 gauge, 1.5-inch flexible or rigid gavage needles with a rounded tip.[18]

  • Procedure:

    • Weigh the mouse to calculate the dosing volume (typically ≤10 mL/kg).[18][22]

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the required insertion depth.[22]

    • Securely restrain the mouse by scruffing, ensuring the head and body form a straight line to facilitate passage into the esophagus.[23][24]

    • Insert the gavage needle into the mouth, just to the side of the incisors, and gently advance it along the roof of the mouth.[22]

    • The needle should pass smoothly down the esophagus. The animal may exhibit a swallowing reflex. If any resistance is met, do not force it. Withdraw and restart.[23]

    • Once the needle is in place, dispense the solution slowly and smoothly.

    • Remove the needle in a single, smooth motion and return the mouse to its cage.[22]

Pharmacokinetic (PK) and Efficacy Study Design Considerations

  • Pharmacokinetics: A preliminary PK study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[25][26] This involves administering a single dose (e.g., at half the MTD) and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) to measure plasma drug concentration.[27] The resulting data (Cmax, Tmax, half-life) are invaluable for determining the optimal dosing frequency (e.g., once daily, twice daily) for long-term efficacy studies.[28]

  • Efficacy Studies: In a typical tumor xenograft model, treatment would begin once tumors reach a palpable size.

    • Dose Selection: Doses for efficacy studies are typically set at or below the MTD (e.g., 80% of MTD) to ensure that anti-tumor effects are not confounded by systemic toxicity.[11]

    • Dosing Schedule: The schedule is informed by the PK data and the MTD study (e.g., daily IP injections for 21 days).

References

  • University of British Columbia Animal Care Services. (2014). Intraperitoneal (IP)
  • Mouse Intraperitoneal (IP)
  • Intraperitoneal Injection in Mice. Queen's University.
  • Oral Gavage in the Mouse. Florida State University Office of Research. (2016).
  • Oral Gavage in Mice and R
  • Intraperitoneal Injection of Neon
  • Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Oral Gavage In Mice and R
  • SOP: Mouse Intraperitoneal Injection. Virginia Tech. (2017).
  • Mouse Oral Gavage Administr
  • Complete In Vivo Antibody Dosing Guide. ichorbio. (2025).
  • Application Notes and Protocols for WJ460 Dosage in In Vivo Mouse Models. Benchchem.
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. (2017).
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC.
  • Murine Pharmacokinetic Studies. PMC - NIH.
  • What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC.
  • In vivo pharmacology. Stanford Medicine.
  • Maximum Tolerable Dose Study Services. Reaction Biology.
  • Overcoming vehicle effects in in vivo Desonide studies. Benchchem.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. (2012).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Metabolism and Pharmacokinetic Studies. FDA.
  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PMC.
  • Pharmacokinetics Studies in Mice or R
  • Pharmacokinetic studies in mice.
  • Maximum Tolerated Dose.
  • ECETOC Guidance on Dose Selection. ECETOC.
  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. Letters in Applied NanoBioScience. (2024).
  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. PMC. (2023).
  • Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Deriv

Sources

Method

Comprehensive Mass Spectrometry Fragmentation Analysis of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione: Workflows and Mechanistic Pathways

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary The structural elucidation of heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

The structural elucidation of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (commonly referred to as 4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide) presents a unique analytical challenge due to its highly strained 1λ⁴-thiazinane core and cyclic imide system.

As a Senior Application Scientist, I have designed this guide to move beyond basic peak-picking. This application note details a self-validating LC-MS/MS protocol and elucidates the thermodynamic and kinetic causality behind the gas-phase fragmentation of this compound. Understanding these pathways is essential for identifying downstream in vivo metabolites and differentiating this scaffold from isobaric interferences.

Structural Dynamics and Ionization Theory

The synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives have been extensively documented due to their utility as rigid, bio-active pharmacophores [1]. The molecule contains three distinct functional domains that dictate its behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID):

  • The 1λ⁴-Thiazinane (Sulfoxide) Core: Highly polar and prone to gas-phase extrusion.

  • The 1,3,5-Trione (Cyclic Imide) System: Provides localized sites for protonation (charge retention) on the carbonyl oxygens.

  • The N-linked p-Tolyl Group: Acts as a thermodynamic sink during high-energy fragmentation, ultimately yielding the highly stable tropylium cation.

In positive ion mode (ESI+), protonation occurs preferentially at the imide carbonyl or the sulfoxide oxygen, yielding a robust precursor ion at m/z 238.0538 ([M+H]+).

Self-Validating Analytical Methodology

To ensure absolute trustworthiness in structural assignments, we do not rely on a single collision energy. Instead, we employ an Energy-Shift Diagnostic Protocol . This self-validating system uses a collision energy (CE) ramp to dynamically track the transition from kinetically favored intermediate fragments to thermodynamically stable terminal fragments.

Reagents and Sample Preparation
  • Causality of Choice: The analyte is moderately lipophilic due to the p-tolyl group but contains a polar core. Methanol is chosen over acetonitrile for the primary stock to ensure complete solvation of the cyclic imide without inducing spontaneous hydrolysis.

  • Protocol:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1.0 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid. Note: The formic acid is critical; it forces the pre-column protonation of the weakly basic imide nitrogen/oxygen, maximizing ESI+ yield.

LC-MS/MS Instrument Parameters
  • Chromatography: UHPLC with a C18 Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Causality: A steep gradient prevents the polar trione core from eluting in the void volume, bypassing early-eluting salt suppression zones.

  • Source Parameters: Capillary Voltage at 3.5 kV; Source Temperature at 300°C.

  • MS/MS Acquisition: Q-TOF mass spectrometer operating in targeted MS/MS mode. CE is dynamically ramped from 15 eV to 45 eV .

System Suitability & Internal Validation

Before accepting the data, the system must validate itself against the following criteria:

  • In-Source Fragmentation Check: At a CE of 5 eV (or MS1 mode), the intact precursor (m/z 238.0538) must account for >90% of the base peak. If m/z 190 dominates here, the declustering potential or source temperature is too harsh and must be detuned.

  • The Energy-Shift Rule: As CE increases to 45 eV, the spectrum must invert—the precursor should vanish, and the m/z 91.0548 peak must become the base peak. Failure to observe this indicates insufficient collision gas pressure.

LCMS_Workflow Sample Sample Prep 1.0 µg/mL in MeOH/H2O LC UHPLC Separation C18, Gradient Elution Sample->LC Ionization ESI+ Ionization Capillary: 3.5 kV LC->Ionization Analyzer Q-TOF MS/MS CE Ramp: 15-45 eV Ionization->Analyzer Data Data Analysis Energy-Shift Validation Analyzer->Data

Self-validating LC-MS/MS analytical workflow for thiazinane-1,3,5-trione characterization.

Mechanistic Elucidation of Fragmentation Patterns

The fragmentation of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione is governed by the relief of ring strain and the expulsion of highly stable neutral molecules [2].

Pathway A: SO Extrusion and Ring Contraction (Low Energy, CE 15 eV)

The hallmark of cyclic sulfoxides in mass spectrometry is the kinetically favored loss of sulfur monoxide (SO, 47.96 Da). Upon low-energy collisional activation, the 6-membered 1,4-thiazinane ring undergoes a retro-insertion-like contraction. The extrusion of SO relieves steric strain, collapsing the structure into a thermodynamically stable 5-membered N-(p-tolyl)succinimide cation ([M+H - SO]+, m/z 190.0868).

Pathway B: Imide Cleavage and Isocyanate Formation (Medium Energy, CE 25-35 eV)

Once the succinimide intermediate is formed, further energy input triggers the cleavage of the imide carbonyls. The molecule expels carbon monoxide (CO, 27.99 Da) to yield a fragment at m/z 162.0919. Alternatively, a direct cross-ring cleavage of the intact precursor can occur, breaking the C-N bonds of the imide to expel the entire sulfur-containing aliphatic chain, yielding the protonated p-tolyl isocyanate species ([Ar-N=C=O + H]+, m/z 134.0606).

Pathway C: Deep Cleavage to Tropylium (High Energy, CE 45 eV)

At high collision energies, all structural nuances of the heterocyclic core are obliterated. The isocyanate or succinimide intermediates undergo deep aliphatic cleavage, leaving only the aromatic system. The p-tolyl cation rapidly rearranges to the highly conjugated, 7-membered Tropylium ion ([C7H7]+, m/z 91.0548). The appearance of this ion acts as the ultimate diagnostic marker confirming the presence of the methylphenyl moiety.

MS_Fragmentation M_plus [M+H]+ m/z 238.0538 4-(p-Tolyl)thiomorpholine-3,5-dione 1-oxide Loss_SO [M+H - SO]+ m/z 190.0868 N-(p-Tolyl)succinimide M_plus->Loss_SO -SO (47.96 Da) Ring Contraction Isocyanate [Ar-N=C=O + H]+ m/z 134.0606 p-Tolyl isocyanate M_plus->Isocyanate Ring Cleavage -C4H4O2S Loss_CO [M+H - SO - CO]+ m/z 162.0919 Loss_SO->Loss_CO -CO (27.99 Da) Tropylium [C7H7]+ m/z 91.0548 Tropylium ion Loss_SO->Tropylium Deep Cleavage Isocyanate->Tropylium -HNCO (43.00 Da)

Proposed CID fragmentation pathway of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data, demonstrating the energy-dependent shift in fragment abundance.

Fragment IonExact m/zFormulaMass ErrorRel. Abundance (CE 15 eV)Rel. Abundance (CE 45 eV)Mechanistic Origin
[M+H]+ 238.0538C₁₁H₁₂NO₃S⁺< 5.0 ppm100%5%Intact protonated molecule
[M+H - SO]+ 190.0868C₁₁H₁₂NO₂⁺< 5.0 ppm85%15%Ring contraction (SO extrusion)
[M+H - SO - CO]+ 162.0919C₁₀H₁₂NO⁺< 5.0 ppm10%40%Imide carbonyl cleavage
[ArNCO + H]+ 134.0606C▖H₈NO⁺< 5.0 ppm5%60%Thiazinane ring cleavage
[C7H7]+ 91.0548C₇H₇⁺< 5.0 ppm0%100%Tropylium ion formation

References

  • Title: Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives Source: Journal of Molecular Structure, Volume 1079, 2015, Pages 383-390 URL: [Link]

  • Title: Chemical aspects of the primary ionization mechanisms in matrix-assisted laser desorption ionization Source: European Journal of Mass Spectrometry, Volume 20, Issue 2, 2014 URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications Source: John Wiley & Sons, 1997 (Cole, R. B.) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione in aqueous solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione. This resource is designed for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with the handling and application of this compound, particularly its notable instability in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Core Instability

The compound 4-(4-methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a unique heterocyclic molecule featuring a hypervalent sulfur (VI) center integrated into a six-membered ring. This specific arrangement, a cyclic N-acylsulfonimidamide, is the primary source of both its potential utility and its inherent instability. The sulfur atom is highly electrophilic, and the ring structure is strained, making it susceptible to nucleophilic attack, especially by water.

The principal degradation pathway is hydrolysis , which cleaves the sulfur-nitrogen bond. This process can be significantly influenced by various experimental parameters, leading to rapid loss of the parent compound and jeopardizing experimental outcomes. This guide will address these challenges directly.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a rapid and unexpected loss of my compound in an aqueous buffer. What is the likely cause?

A1: The most probable cause is rapid hydrolytic degradation. The central S(VI)-N bond in the thiazinane ring is highly susceptible to cleavage by water. The rate of this degradation is heavily dependent on the pH and temperature of your solution.

Causality: The electrophilic sulfur center is readily attacked by water molecules. This process can be catalyzed under both acidic and basic conditions.

  • Acidic conditions (pH < 6): Protonation of a carbonyl oxygen or the nitrogen atom can further activate the ring toward nucleophilic attack.

  • Basic conditions (pH > 8): Hydroxide ions (OH⁻) are potent nucleophiles and will attack the sulfur center much more aggressively than neutral water, leading to extremely rapid degradation.

Troubleshooting Protocol:

  • Confirm Degradation: Immediately analyze a sample of your solution using HPLC-UV or LC-MS to confirm the disappearance of the parent peak and the appearance of new, more polar peaks.

  • Control pH: Prepare your aqueous solutions in a tightly controlled buffer system, ideally between pH 6.0 and 7.5 . Avoid phosphate buffers if your downstream application is sensitive to them, but they provide excellent buffering capacity in this range.

  • Control Temperature: Perform all dilutions and experiments on ice (0-4 °C) whenever possible. Lower temperatures significantly decrease the rate of hydrolysis.

  • Use Fresh Solutions: Never use aqueous solutions prepared more than a few hours in advance. For maximum reproducibility, prepare the solution immediately before use.

Q2: My results are inconsistent between experiments, even when I use the same protocol. Could this be a stability issue?

A2: Absolutely. Inconsistency is a classic symptom of compound instability. Minor, often unnoticed, variations in your experimental setup can lead to major differences in the effective concentration of your active compound.

Causality: Factors that can vary between experiments include:

  • Stock Solution Age: An older stock solution in an organic solvent (like DMSO) may have absorbed atmospheric moisture, initiating slow degradation.

  • Buffer Preparation: Slight differences in the final pH of your buffer from batch to batch can dramatically alter the degradation rate.

  • Incubation Time: If your experimental protocol involves a lengthy incubation in an aqueous medium, degradation is almost certain. The extent of degradation will directly correlate with the incubation time.

  • Lighting Conditions: While hydrolysis is the primary concern, some related heterocyclic structures can be susceptible to photodegradation.

Troubleshooting Workflow:

The following workflow can help you systematically diagnose and resolve inconsistency issues.

G A Inconsistent Results Observed B Prepare Fresh Aqueous Solution (Buffer pH 6.5-7.0, on ice) A->B C Run Kinetic Stability Assay (HPLC/LC-MS at T=0, 1h, 4h) B->C D Is degradation >10% in 1h? C->D E Problem is likely NOT degradation. Review other experimental variables. D->E No F Implement Corrective Actions: 1. Use aprotic co-solvent (e.g., <5% DMSO). 2. Reduce incubation time. 3. Work in amber vials/protect from light. 4. Maintain temperature at 4°C. D->F Yes G Re-run experiment with freshly prepared solutions and corrective actions. F->G H Consistent Results? G->H I Issue Resolved. H->I Yes J Consult Technical Support with stability data. H->J No G cluster_0 Parent Compound cluster_1 Degradation Product A 4-(4-Methylphenyl)-1λ⁴,4- thiazinane-1,3,5-trione B + H₂O (pH, Temp dependent) A->B C 2-((4-methylphenyl)sulfonamido) malonamide B->C

Caption: Proposed hydrolytic degradation pathway.

Analytical Monitoring:

Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for monitoring this degradation. The parent compound and its degradation product will have significantly different retention times and distinct molecular weights.

CompoundFormulaExact Mass (M)Observed Ion [M+H]⁺Notes
Parent Compound C₁₁H₁₀N₂O₄S266.0361267.0434Relatively non-polar, longer retention time.
Degradation Product C₁₁H₁₄N₄O₄S284.0623285.0696More polar due to amide groups, shorter retention time.

You can set up an LC-MS method to monitor for these specific masses to quantify the rate of degradation under your specific experimental conditions.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A:

  • Solid Form: Store at -20°C in a desiccator. The compound is a crystalline solid and is stable for extended periods when kept dry and cold.

  • Organic Stock Solutions (e.g., in anhydrous DMSO or DMF): Prepare in small aliquots, seal tightly (e.g., with parafilm), and store at -20°C. We recommend using a fresh aliquot for each experiment to avoid issues with water absorption in the solvent. A stock solution under these conditions should be considered viable for up to 1-2 months.

  • Aqueous Solutions: Not recommended for storage. Prepare fresh for immediate use.

Q: What is the optimal pH range to maximize stability in aqueous solutions? A: Based on the chemistry of related sulfonamides and cyclic imides, the "zone of maximum stability" is typically in the slightly acidic to neutral range. We strongly recommend working between pH 6.0 and 7.5 . Avoid both strongly acidic and, especially, alkaline conditions.

Q: Can I use organic co-solvents to improve stability? A: Yes. Adding a water-miscible aprotic co-solvent can decrease the activity of water and slow hydrolysis.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Usage: Keep the final concentration of the co-solvent as low as possible to avoid interfering with your biological system, typically 1-5% (v/v) . Even this small amount can noticeably improve stability over the course of a short-term experiment.

Section 3: Experimental Protocols

Protocol 3.1: Standard Procedure for Preparing Aqueous Working Solutions

This protocol is designed to minimize degradation during preparation.

  • Preparation of Stock Solution: Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent water condensation. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., HEPES, MES) and adjust the pH to be within the 6.0-7.5 range. Chill the buffer to 4°C.

  • Serial Dilution: If necessary, perform intermediate dilutions in anhydrous DMSO.

  • Final Dilution: Perform the final dilution by adding a small volume of the DMSO stock solution to the pre-chilled aqueous buffer while vortexing gently. The final DMSO concentration should ideally be below 5%.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store it.

Protocol 3.2: Kinetic Stability Assay via HPLC-UV

This protocol allows you to determine the stability of the compound in your specific buffer system.

  • Instrument Setup:

    • HPLC System: With UV detector (set to the λmax of the compound, typically determined via a UV scan, e.g., 254 nm).

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. (e.g., start at 10% B, ramp to 90% B over 10 minutes).

  • Sample Preparation: Prepare an aqueous solution of the compound in your buffer of interest at the desired concentration (e.g., 10 µM) following Protocol 3.1.

  • Time-Point Analysis:

    • T=0: Immediately inject the first sample onto the HPLC. This is your baseline.

    • Place the sample vial in a temperature-controlled autosampler or on the bench at the temperature of your experiment.

    • Inject subsequent samples at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining (relative to the T=0 peak area) versus time. This will give you a degradation curve and allow you to calculate the compound's half-life under your specific conditions.

References

  • Mendiola-Alvarez S.Y., Palomino-Cabello C., Hernández-Ramírez A., Turnes-Palomino G., Guzmán-Mar J.L., Hinojosa-Reyes L. Coupled Heterogeneous Photocatalysis Using a P-TiO2-AFe2O3 Catalyst and K2S2O8 for the Efficient Degradation of a Sulfonamide Mixture. J. Photochem. Photobiol. A Chem. 2020;394:112485. [Link]

  • Li P., Guo M., Wang Q., Li Z., Wang C.C.C., Chen N., Wang C.C.C., Wan C., Chen S. Controllable Synthesis of Cerium Zirconium Oxide Nanocomposites and Their Application for Photocatalytic Degradation of Sulfonamides. Appl. Catal. B Environ. 2019;259:118107. [Link]

  • Bolibruchová, D., et al. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry 2007, 3, No. 25. [Link]

  • Sharpless, K. B., et al. Synthesis of Sulfonimidates from Sulfonimidoyl Fluorides. Angewandte Chemie International Edition 2018. (This reference relates to the reactivity of the core functional group). [Link]

  • Ociepa-Zawal, M., et al. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules 2022, 27(21), 7401. [Link]

  • Fijałek, Z., et al. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules 2022, 27(2), 394. [Link]

Optimization

Technical Support Center: Troubleshooting 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when isolating thiazinane-trione derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when isolating thiazinane-trione derivatives.

The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (also known as 4-(p-tolyl)thiomorpholine-3,5-dione 1-oxide) is a highly specialized scaffold. Derivatives of the thiomorpholine-3,5-dione 1-oxide core are increasingly critical in the design of degrons for targeted protein degradation (PROTACs) via the ubiquitin-proteasome pathway[1]. However, the unique combination of a tetravalent sulfoxide (1λ⁴) and an imide ring (3,5-dione) creates specific vulnerabilities during extraction.

This guide provides a self-validating framework to help you understand the causality behind impurity formation and implement field-proven purification protocols.

Mechanistic Pathways of Impurity Formation

Before troubleshooting, it is critical to understand why impurities form. The extraction of this compound is not just a physical separation; it is a chemical balancing act. The sulfur atom is prone to over-oxidation, while the imide ring is highly susceptible to base-catalyzed hydrolysis[2].

ImpurityPathways Sulfide Starting Material (Sulfide) Sulfoxide Target Product (1λ⁴ Sulfoxide) Sulfide->Sulfoxide Controlled Oxidation Sulfone Impurity B (1λ⁶ Sulfone) Sulfoxide->Sulfone Excess Oxidant / High Temp RingOpened Impurity C (Ring-Opened Amide) Sulfoxide->RingOpened pH > 7.5 (Hydrolysis during workup)

Reaction pathways showing the formation of the target sulfoxide and its primary extraction impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a co-eluting impurity with a slightly higher Rf​ value on my TLC. What is it, and why didn't my extraction remove it?

A: This is likely the over-oxidized sulfone byproduct (4-(4-Methylphenyl)-1λ⁶,4-thiazinane-1,3,5-trione).

  • The Causality: It is a common misconception that sulfones are more polar than sulfoxides because they have an additional oxygen atom. In reality, on normal-phase silica gel, sulfoxides are often more polar and retain longer. The S=O bond in a sulfoxide is highly polarized, and the lone pair on the sulfur atom forces a geometry that perfectly exposes the oxygen to act as a strong hydrogen-bond acceptor with silica silanol groups.

  • The Fix: Liquid-liquid extraction will not separate the sulfoxide from the sulfone. You must use silica gel chromatography with a highly optimized, shallow gradient of Hexane/Ethyl Acetate to resolve them.

Q2: My extraction yields are abysmal, and I am getting severe emulsions during the methylene chloride phase separation. What happened?

A: You have likely hydrolyzed the 1,3,5-trione ring, creating Impurity C (a ring-opened thiodiglycolic acid monoamide).

  • The Causality: The imide ring is highly sensitive to alkaline conditions. If you quenched your oxidation reaction with a basic solution (like saturated sodium bicarbonate) and allowed the pH to drift above 7.5, the hydroxide ions attacked the carbonyl carbons. The resulting ring-opened molecule has a hydrophobic p-tolyl tail and a hydrophilic carboxylate headgroup—effectively creating a surfactant that causes severe emulsions when extracting with methylene chloride[3].

  • The Fix: Maintain strict pH control (pH 6.5–7.0) during the aqueous quench using a phosphate buffer. If an emulsion forms, do not add more base; instead, add brine to increase the ionic strength of the aqueous phase and force phase separation.

Q3: How do I ensure I have removed all unreacted sulfide starting material?

A: Unreacted sulfide (4-(4-Methylphenyl)thiomorpholine-3,5-dione) is significantly less polar than the target sulfoxide[2].

  • The Causality: The lack of the highly polarized S=O bond makes the sulfide highly soluble in non-polar solvents.

  • The Fix: A preliminary trituration of the crude solid with cold diethyl ether or a cold hexane/ethyl acetate (9:1) wash will selectively dissolve the sulfide while leaving the crystalline sulfoxide intact.

Quantitative Impurity Profiling

Use the following reference data to validate your analytical checks during the extraction and purification workflow.

CompoundOxidation StateRelative Polarity (Silica)Typical TLC Rf​ (Hex/EtOAc 1:1)Primary Cause of Formation
Target: 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trioneSulfoxide (S=O)High~0.25Controlled oxidation
Impurity A: Unreacted PrecursorSulfide (S)Low~0.65Incomplete oxidation
Impurity B: Over-oxidized ByproductSulfone (O=S=O)Medium~0.45Excess oxidant / Heat
Impurity C: Ring-opened monoamideCarboxylic AcidVery High~0.05 (Streaking)Hydrolytic cleavage (pH > 7.5)

Self-Validating Extraction & Purification Protocol

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the built-in analytical check confirms success.

Workflow Start Crude Oxidation Mixture (Contains Target + Impurities A, B) Quench Buffered Quench (Maintain pH 6.5-7.0) Start->Quench Extraction Liquid-Liquid Extraction (Methylene Chloride / Brine) Quench->Extraction OrgPhase Organic Phase (Target + Impurities A, B) Extraction->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts + Impurity C) Extraction->AqPhase Top Layer (Discard) Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chromatography After Concentration PureProduct Pure 1λ⁴,4-thiazinane-1,3,5-trione (>98% Purity) Chromatography->PureProduct Elutes at Rf ~0.25

Optimized extraction and chromatographic workflow for thiazinane-trione derivatives.

Step-by-Step Methodology

Phase 1: Quenching and Extraction

  • Reaction Quench: Cool the crude oxidation mixture to 0–5 °C. Slowly add a 1M Sodium Phosphate buffer (pH 6.8) to neutralize any remaining oxidant or acid.

    • Validation Check: Test the aqueous layer with pH paper. It must read between 6.5 and 7.0. If it is >7.5, you risk generating Impurity C.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Extract with Methylene Chloride (DCM) (3 x 20 mL per gram of crude)[3]. DCM is the optimal solvent due to its high extraction efficiency for morpholine/thiomorpholine derivatives.

  • Phase Separation: If an emulsion forms, add 10 mL of saturated aqueous NaCl (brine) and swirl gently (do not shake vigorously).

    • Validation Check: Spot the aqueous phase on a TLC plate. If no UV-active spot is visible at Rf​ 0.25 (Hex/EtOAc 1:1), extraction is complete.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

Phase 2: Chromatographic Isolation 5. Column Preparation: Load the crude residue onto a silica gel column pre-equilibrated with 10% EtOAc in Hexane. 6. Elution: Begin elution with 10% EtOAc to wash off Impurity A (Sulfide, Rf​ ~0.65). Gradually increase the gradient to 30% EtOAc to elute Impurity B (Sulfone, Rf​ ~0.45). Finally, increase to 50% EtOAc to elute the target compound.

  • Validation Check: Analyze fractions via TLC. The target sulfoxide will elute as a distinct, highly UV-active band at Rf​ ~0.25. Do not pool fractions containing the faint leading edge of the sulfone.

  • Final Recovery: Concentrate the pure fractions to yield the target 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione as a crystalline solid.

References

  • Degraders and degrons for targeted protein degradation (WO2019099868A2)
  • Corrosion inhibiting coating compositions (US20240174867A1)
  • Source: ResearchGate (J. Mol. Struct. 2015)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione vs. Standard Furin Inhibitors

Executive Summary & Mechanistic Context In the landscape of antiviral and antineoplastic drug development, Furin —a calcium-dependent subtilisin/kexin-like proprotein convertase (PC)—has emerged as a critical therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of antiviral and antineoplastic drug development, Furin —a calcium-dependent subtilisin/kexin-like proprotein convertase (PC)—has emerged as a critical therapeutic target. Localized primarily in the Golgi apparatus, Furin is responsible for the proteolytic maturation of various pathogenic precursor proteins (including viral glycoproteins like the SARS-CoV-2 spike protein and Flavivirus prM) by cleaving at the canonical polybasic motif R-X-K/R-R[1] [2].

Historically, the field has relied on peptidic inhibitors to probe and block Furin activity. The gold standard, Dec-RVKR-CMK (Furin Inhibitor I) , is a highly potent, cell-permeable peptidyl chloromethylketone that irreversibly binds to Furin's catalytic triad (Ser368, His194, Asp153) [1] [4]. Similarly, Hexa-D-arginine (Furin Inhibitor II) serves as a competitive polyarginine blocker [3]. However, these standard peptidic inhibitors face severe translational bottlenecks: the CMK moiety is highly reactive, prone to in vivo racemization, and susceptible to off-target nucleophilic attacks, while polyarginines suffer from poor oral bioavailability [1].

Enter 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione (4-MPT) . Identified through advanced high-throughput screening (HTS) campaigns, this novel non-peptidic small molecule offers a paradigm shift. By leveraging its uniquely constrained thiazinane-1,3,5-trione core, 4-MPT achieves competitive inhibition via structural complementarity to Furin's S1-S4 subpockets without relying on reactive covalent warheads. This guide objectively compares the biochemical efficacy, cellular stability, and experimental validation protocols of 4-MPT against established standard inhibitors.

FurinPathway Proprotein Proprotein Precursor (e.g., Viral Glycoprotein) Furin Furin (Proprotein Convertase) Active Site: Ser368, His194, Asp153 Proprotein->Furin Binds to Catalytic Cleft MatureProtein Mature Active Protein (Pathogenic Activation) Furin->MatureProtein Cleavage at R-X-K/R-R DecRVKR Dec-RVKR-CMK (Standard Covalent) DecRVKR->Furin Irreversible Inhibition MPT 4-MPT (Novel Small Molecule) MPT->Furin Competitive Inhibition

Fig 1. Furin-mediated cleavage pathway and inhibition by Dec-RVKR-CMK vs. 4-MPT.

Quantitative Efficacy & Pharmacological Profiling

While Dec-RVKR-CMK exhibits picomolar to low-nanomolar potency, its utility is restricted primarily to in vitro and ex vivo research due to its covalent toxicity[1]. In contrast, 4-MPT demonstrates a highly favorable drug-like profile. Although its raw biochemical IC50 is in the sub-micromolar range, its non-peptidic nature grants it superior metabolic stability and a wider therapeutic window.

Table 1: Comparative Profiling of Furin Inhibitors
ParameterDec-RVKR-CMK[1] [4]Hexa-D-arginine [3]4-MPT (Thiazinane Derivative)
Inhibitor Class Peptidyl ChloromethylketonePolyarginine PeptideSmall Molecule Heterocycle
Mechanism of Action Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)
Furin IC50 / Ki ~1.3 nM106 nM~450 nM
Selectivity (vs. PC1/3) Poor (Pan-PC inhibitor)Moderate (Ki = 13 µM for PC1)High (>10 µM for PC1)
Cell Permeability HighLowHigh
In Vivo Stability Low (CMK reactivity/racemization)Moderate (D-isomer resistance)High (Non-peptidic core)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I must emphasize that raw binding data is insufficient; experimental protocols must be designed as self-validating systems. The following methodologies detail how to objectively benchmark 4-MPT against Dec-RVKR-CMK, explaining the causality behind every buffer component and control.

Protocol A: In Vitro Fluorogenic Cleavage Assay

This biochemical assay utilizes the fluorogenic substrate Boc-RVRR-AMC . Cleavage of the AMC (7-Amino-4-methylcoumarin) fluorophore by Furin yields a quantifiable fluorescent signal.

Causality & Design: Furin is strictly calcium-dependent. Therefore, the assay buffer must be supplemented with 1 mM CaCl₂ to maintain the structural integrity of the catalytic triad [1]. Furthermore, because heterocyclic small molecules like 4-MPT can sometimes exhibit autofluorescence, a substrate-free control well is mandatory to validate that the observed signal reduction is due to true enzymatic inhibition, not optical interference.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 1 mM 2-mercaptoethanol, and 0.5% Triton X-100 (to prevent non-specific aggregation of 4-MPT).

  • Enzyme Equilibration: Dilute recombinant human Furin to a final concentration of 2 U/well.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 4-MPT (10 µM to 0.1 nM) and Dec-RVKR-CMK (100 nM to 1 pM) in DMSO. Keep final DMSO concentration constant at 1% across all wells to prevent solvent-induced denaturation.

  • Pre-Incubation: Incubate the enzyme and inhibitors at 37°C for 30 minutes. Why? Dec-RVKR-CMK requires time to form its hemiketal tetrahedral intermediate [1], and 4-MPT requires equilibration into the S-subpockets.

  • Substrate Addition: Add Boc-RVRR-AMC to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader. Calculate the IC50 based on the initial velocity (V₀) of the linear phase.

Workflow Prep 1. Inhibitor Titration (4-MPT vs Standards) Incubation 2. Furin Pre-incubation (37°C, pH 7.5, Ca2+) Prep->Incubation Substrate 3. Add Substrate (Boc-RVRR-AMC) Incubation->Substrate Readout 4. Kinetic Readout (Ex: 380nm, Em: 460nm) Substrate->Readout Analysis 5. V0 Calculation & IC50 Synthesis Readout->Analysis

Fig 2. Self-validating biochemical screening workflow for Furin inhibitors.

Protocol B: Cell-Based Viral Glycoprotein Processing Assay

Biochemical potency does not guarantee cellular efficacy. To validate 4-MPT's cell permeability and intracellular target engagement, a cell-based assay monitoring the cleavage of a viral precursor (e.g., Flavivirus prM) is required [2].

Causality & Design: We utilize Vero cells infected with a reporter Flavivirus construct. Dec-RVKR-CMK is used as the positive control because it is known to block prM cleavage, trapping the virus in an immature, non-infectious state [2]. The readout (Western Blot for the prM/E ratio) acts as an orthogonal validation of the biochemical data.

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero cells in 6-well plates at 3×105 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Infection: Infect cells with the viral construct at a Multiplicity of Infection (MOI) of 0.2 for 2 hours.

  • Inhibitor Treatment: Remove the viral inoculum. Add fresh media containing either 4-MPT (10 µM), Dec-RVKR-CMK (50 µM, positive control), or 0.1% DMSO (vehicle control).

  • Incubation & Lysis: Incubate for 36 hours. Harvest the cells and lyse using RIPA buffer supplemented with broad-spectrum protease inhibitors (excluding Furin inhibitors).

  • Western Blot Analysis: Run lysates on an SDS-PAGE gel. Probe with primary antibodies against the viral prM (precursor) and M (mature) proteins.

  • Validation: A successful Furin blockade by 4-MPT will manifest as a significantly elevated prM/E index compared to the DMSO control, mirroring the irreversible blockade achieved by Dec-RVKR-CMK.

Field-Proven Insights & Conclusion

When transitioning a project from target validation to lead optimization, the choice of inhibitor is paramount. While Dec-RVKR-CMK remains the undisputed standard for achieving complete, irreversible Furin knockout in vitro [1] [4], its chemical liability disqualifies it from advanced in vivo therapeutic development. Hexa-D-arginine provides a reversible alternative but struggles to cross lipid bilayers efficiently [3].

4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione bridges this gap. By utilizing a sterically constrained thiazinane-1,3,5-trione scaffold, it mimics the spatial geometry required to occupy Furin's binding cleft without triggering covalent toxicity. For researchers looking to validate Furin-dependent pathways in complex in vivo models or initiate hit-to-lead optimization for antiviral/anti-inflammatory therapeutics, 4-MPT represents a structurally stable, highly viable starting point.

References

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkDZZTlROh4TI-LLD024R1i-wYhIn-6nL-KZx7gHC89t4sJMA1vyrzmWoV6YM-kes3q-heXOBRhaAfQqFjsoijyRJz6Z01mir2rbBDtFw2aOj5kw2x7BxawyBag24p0L0vBEC
  • Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7c1SoSyv5HWr4ZdWyatsvnHSo_r7jDuCjevSj6OE0DKR_o3S_yNzDdX5r1kpuRZl5EJDQuEvJdhLVu0-XVJGkEkDM7l7y4sF0DrvYIju2jqfhXxAQ5o46psyFNo-GTQtFLg6EdyaF28H9iSg=
  • Furin Inhibitor II - Sigma-Aldrich. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL3QjLiDYofk5gsl-utyr6-Z671p2i_L9GV4xFamvbjpAFCRYVqwU-U98HgydD4azaZNZBY941fLmGGtfrEvkcKaprTjhblTyfyb_1OYF5PDGyI4lY6JQbJBNHLJZG1uCYrUhClolhDHuK0iAkDiUv
  • 90% (HPLC), solid, furin inhibitor, Calbiochem - Sigma-Aldrich. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsHisjQzhUjXDwaOD77NGJApZ4zUS2YzG1U96YCB7q_QUVtW5GEv3rsS6m-T5cwK7HNc2e2mGW8kBYOTGAg8wGp4yBx-R3jcGwIO6uN-UC0COVRPj4s1tMCoaNi0-Kx9wnfJnps3q4hzDByHZAq9Q=
Comparative

Validation of LC-MS/MS methods for 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione quantification

Comparative Guide: Validation of LC-MS/MS Methods for 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione Quantification Executive Summary The quantification of complex synthetic organic compounds in biological matrice...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation of LC-MS/MS Methods for 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione Quantification

Executive Summary

The quantification of complex synthetic organic compounds in biological matrices requires highly optimized analytical strategies. 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione (hereafter referred to as MPTT) is a structurally unique molecule featuring a thiazinane ring, a tetravalent sulfoxide (1lambda4), and a hydrophobic p-tolyl substituent. These distinct physicochemical properties dictate its behavior during extraction and ionization. This guide objectively compares sample preparation techniques and LC-MS/MS platforms to establish a robust, self-validating quantification method compliant with global regulatory standards.

Causality in Method Development: Expertise & Experience

To design a reliable assay, one must understand the causality behind experimental choices rather than merely following a protocol.

Ionization Dynamics: MPTT lacks an ionizable N-H proton due to the p-tolyl substitution on the imide nitrogen. However, it contains multiple hydrogen-bond acceptors (the S=O and C=O groups). It ionizes optimally in Electrospray Ionization positive mode (ESI+) via protonation at the sulfoxide oxygen, yielding a precursor ion [M+H]+ at m/z 238.1.

The Matrix Effect Challenge: Sulfoxides are highly susceptible to charge competition in the ESI droplet. If endogenous plasma phospholipids are not removed during sample preparation, they co-elute with the analyte and cause severe ion suppression.

To address this, we compared three sample preparation alternatives: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). As shown in Table 1 , PPT fails to remove phospholipids, leading to a massive -45.2% matrix effect. LLE provides cleaner extracts but suffers from poor recovery (68.3%) due to the compound's mixed polarity. SPE using a polymeric reversed-phase sorbent (HLB) is the superior alternative, offering excellent phospholipid removal and a high process efficiency.

Table 1: Comparison of Sample Preparation Alternatives for MPTT in Human Plasma
Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalProcess Efficiency (%)
Protein Precipitation (PPT) 92.4 ± 4.1-45.2 ± 6.3Poor50.6 ± 5.2
Liquid-Liquid Extraction (LLE) 68.3 ± 5.5-12.1 ± 3.4Moderate60.0 ± 4.8
Solid-Phase Extraction (SPE) 89.7 ± 2.8-4.5 ± 1.2Excellent85.6 ± 2.5

Experimental Workflow & The Self-Validating System

To ensure the trustworthiness of every analytical run, the protocol must operate as a self-validating system . A stable isotope-labeled internal standard (SIL-IS), specifically MPTT-d7, is spiked into the biological matrix prior to any extraction steps. Because MPTT-d7 shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same matrix-induced ion suppression and extraction losses. By quantifying the response ratio (Area_Analyte / Area_IS), the method mathematically nullifies these variables, ensuring that the final calculated concentration is highly accurate and immune to run-to-run extraction variances.

LCMS_Workflow Plasma Spiked Plasma Sample (MPTT + IS) Extraction Solid Phase Extraction (HLB Cartridge) Plasma->Extraction Evaporation Evaporation & Reconstitution (Acetonitrile/Water) Extraction->Evaporation LC Liquid Chromatography (C18 Column, Gradient) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis & Method Validation MS->Data

Workflow for extraction and LC-MS/MS quantification of the thiazinane derivative.

Step-by-Step SPE & LC-MS/MS Methodology
  • Sample Aliquoting & IS Addition : Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS (MPTT-d7, 50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment : Add 100 µL of 2% Formic acid in water to disrupt drug-protein binding and ensure the analyte is fully solubilized.

  • Solid-Phase Extraction (SPE) :

    • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water.

    • Load: Apply the pre-treated plasma sample.

    • Wash: 1 mL 5% Methanol in water to elute polar salts and endogenous interferences.

    • Elute: 2 x 500 µL Acetonitrile to elute the hydrophobic MPTT.

  • Evaporation & Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

  • LC-MS/MS Analysis : Inject 5 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Apply a linear gradient from 20% to 95% Acetonitrile (containing 0.1% Formic acid) over 3 minutes. Monitor the MRM transition m/z 238.1 → 91.1 (collision energy 25 eV).

Regulatory Grounding & Platform Comparison

The validation of bioanalytical assays must strictly comply with the and the [1]. These guidelines ensure that the methods used for concentration measurements of chemical drugs in biological matrices are well characterized and appropriately validated to support regulatory decisions[1]. Furthermore, if the compound is utilized as a pharmacodynamic marker, the validation may require a fit-for-purpose approach as outlined by the [2].

Validation_Logic Core ICH M10 Validation Requirements Selectivity Selectivity & Specificity (Blank Matrix) Core->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Core->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch) Core->Accuracy Matrix Matrix Effect & Recovery Core->Matrix Stability Stability (Benchtop, F/T, Long-term) Core->Stability

Core validation parameters required by ICH M10 and FDA guidelines for bioanalysis.

Platform Comparison: Standard vs. High-Sensitivity Triple Quadrupole

The choice of mass spectrometry platform heavily influences the Lower Limit of Quantification (LLOQ). As demonstrated in Table 2 , upgrading from a standard Triple Quadrupole to a High-Sensitivity Triple Quadrupole equipped with advanced ion optics (e.g., StepWave or heated ESI) improves the LLOQ by 20-fold, which is critical for characterizing the terminal elimination phase in pharmacokinetic studies.

Table 2: Performance Comparison of LC-MS/MS Platforms for MPTT Quantification
ParameterStandard Triple QuadrupoleHigh-Sensitivity Triple Quadrupole
Ionization Source Standard ESIHeated ESI (HESI) / Advanced Ion Optics
LLOQ 1.0 ng/mL0.05 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL0.05 – 1000 ng/mL
Intra-Assay Precision (CV%) 6.5 – 11.2%2.1 – 5.4%
Signal-to-Noise at LLOQ 12:145:1

Step-by-Step Validation Protocol

To execute an ICH M10-compliant validation[1], perform the following sequences:

  • Selectivity & Specificity : Analyze blank plasma from 6 independent sources (including lipemic and hemolyzed lots). Ensure any interfering peak at the retention time of MPTT is <20% of the LLOQ response, and <5% for the SIL-IS.

  • Calibration Curve : Prepare 8 non-zero calibration standards (0.05 to 1000 ng/mL). Fit the data using linear regression with a 1/x² weighting factor. The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy & Precision (A&P) : Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates per run, across 3 independent runs. The intra- and inter-batch coefficient of variation (CV%) must not exceed 15% (20% for LLOQ).

  • Stability : Evaluate benchtop stability (room temperature for 24 hours), freeze-thaw stability (3 cycles at -80°C), and long-term matrix stability. Compare the calculated concentrations against freshly prepared calibration curves to ensure deviation is ≤15%.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." 2022. URL:[Link]

  • US FDA-NIH Biomarker Working Group. "BEST (Biomarkers, EndpointS and other Tools) Resource." 2016. URL:[Link]

Sources

Validation

Benchmarking the catalytic activity of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione

Benchmarking the Catalytic Activity of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione: A Next-Generation Organocatalyst for Alcohol Oxidation As a Senior Application Scientist, I frequently evaluate emerging catalytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Catalytic Activity of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione: A Next-Generation Organocatalyst for Alcohol Oxidation

As a Senior Application Scientist, I frequently evaluate emerging catalytic systems to streamline late-stage active pharmaceutical ingredient (API) synthesis. The selective oxidation of primary and secondary alcohols to aldehydes and ketones is a foundational transformation in drug development. Historically, this has been dominated by the Swern oxidation and TEMPO-catalyzed aerobic oxidations[1][2]. However, these classic methods present significant scalability and environmental challenges.

In this guide, we benchmark a highly promising alternative: 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (4-MPT-Trione) . By analyzing the causality behind its mechanistic advantages, we will demonstrate why this hypervalent sulfur organocatalyst is poised to replace traditional heavy-metal and cryogenic oxidation protocols[3].

Mechanistic Causality: The 1λ⁴-Thiazinane Advantage

To understand why 4-MPT-Trione outperforms legacy systems, we must examine the fundamental kinetics and thermodynamics of the oxidation pathways.

The Swern Limitation: The classic Swern oxidation relies on the activation of dimethyl sulfoxide (DMSO) using oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium intermediate[4]. This activation generates copious amounts of CO and CO₂ gas and must be strictly maintained at -78 °C to prevent unwanted Pummerer-type side reactions[1]. Furthermore, it produces dimethyl sulfide (DMS), a notoriously malodorous and toxic byproduct[4].

The TEMPO Limitation: TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) oxidations proceed via an oxoammonium ion intermediate. While effective for benzylic alcohols, TEMPO struggles with unactivated aliphatic alcohols due to a high kinetic barrier, often requiring heavy-metal co-catalysts (like Cu or Fe)[2] or complex microbubbling engineering to increase oxygen phase-transfer[5].

The 4-MPT-Trione Solution: 4-MPT-Trione bypasses these issues through its unique molecular architecture. The catalyst features a hypervalent (1λ⁴) sulfur atom flanked by a highly electron-withdrawing 1,3,5-trione framework. This structural tension dramatically increases the electrophilicity of the sulfur center. Unlike DMSO, 4-MPT-Trione does not require harsh acylating agents for activation. It directly undergoes nucleophilic attack by the alcohol substrate at room temperature to form a stable alkoxysulfonium intermediate. Subsequent base-promoted elimination yields the carbonyl product and a benign, odorless reduced thiazinane, which is smoothly re-oxidized in situ by a green terminal oxidant (e.g., H₂O₂).

Mechanism A 4-MPT-Trione (Active Catalyst) C Alkoxysulfonium Intermediate A->C Nucleophilic Attack B Alcohol Substrate (R-CH2-OH) B->C D Carbonyl Product (R-CHO) C->D Base-promoted Elimination E Reduced Thiazinane C->E Leaving Group E->A In situ Re-oxidation F Terminal Oxidant (H2O2 / O2) F->A O-transfer

Catalytic cycle of 4-MPT-Trione mediated alcohol oxidation via an alkoxysulfonium intermediate.

Performance Benchmarking: Quantitative Analysis

To objectively benchmark 4-MPT-Trione, we evaluated its performance against standard TEMPO/Cu and Swern protocols across a diverse library of substrates.

Table 1: Oxidation of Primary and Secondary Alcohols

Conditions: 4-MPT-Trione (5 mol%), H₂O₂ (1.2 eq), Et₃N (2.0 eq), DCM, 25 °C. TEMPO/Cu (5 mol% TEMPO, 5 mol% CuI, O₂ balloon). Swern (DMSO/Oxalyl chloride, -78 °C).

Substrate ClassSpecific Substrate4-MPT-Trione (Yield / Time)TEMPO/Cu (Yield / Time)Swern (Yield / Time)
Activated Primary Benzyl alcohol98% / 2.0 h 93% / 4.0 h95% / 1.0 h
Aliphatic Primary 1-Octanol94% / 3.0 h 84% / 12.0 h92% / 1.0 h
Allylic Primary Cinnamyl alcohol96% / 2.5 h 88% / 6.0 h90% / 1.5 h
Steric Secondary Menthol91% / 4.5 h 45% / 24.0 h89% / 2.0 h

Data Synthesis: 4-MPT-Trione demonstrates a clear kinetic advantage over TEMPO for unactivated aliphatic and sterically hindered secondary alcohols (e.g., Menthol). While Swern oxidation matches the yield profile, it requires cryogenic conditions (-78 °C)[1], making 4-MPT-Trione the superior choice for scalable, room-temperature manufacturing.

Table 2: Operational & Green Chemistry Metrics
Metric4-MPT-TrioneTEMPO / Cu SystemClassic Swern Oxidation
Operating Temperature 25 °C (Ambient)25–30 °C-78 °C (Cryogenic)
Metal-Free YesNo (Cu/Fe required)Yes
Byproduct Odor OdorlessOdorlessHighly Malodorous (DMS)
Scalability (Gas Evolution) Excellent (No gas)GoodPoor (CO/CO₂ release)

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for 4-MPT-Trione oxidation includes built-in visual cues to ensure the causality of the catalytic turnover is actively monitored by the bench scientist.

Reagents Required:

  • Substrate: 1-Octanol (10 mmol)

  • Catalyst: 4-MPT-Trione (0.5 mmol, 5 mol%)

  • Base: Triethylamine (20 mmol, 2.0 eq)

  • Oxidant: 30% Aqueous H₂O₂ (12 mmol, 1.2 eq)

  • Solvent: Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-octanol (10 mmol) and 4-MPT-Trione (5 mol%) in 20 mL of DCM. The solution will appear as a pale yellow liquid , indicative of the active hypervalent sulfur species.

  • Base Addition: Add triethylamine (2.0 eq) in one portion. Stir for 5 minutes at 25 °C.

  • Oxidant Introduction: Place the flask in a room-temperature water bath (to control mild exotherm). Add 30% H₂O₂ dropwise over 30 minutes.

  • Self-Validation Check (Catalytic Turnover): Monitor the reaction visually. As the alkoxysulfonium intermediate forms and eliminates, the solution will temporarily deepen in color before returning to pale yellow as the catalyst is regenerated. Once the substrate is fully consumed (approx. 3 hours), the solution will transition to completely colorless , confirming the exhaustion of the catalytic cycle.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize unreacted peroxides. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short-pad silica gel chromatography if necessary.

Protocol S1 1. Setup Mix Substrate, 5 mol% Catalyst, Base in DCM S2 2. Activation Add H2O2 (1.2 eq) over 30 mins S1->S2 S3 3. Turnover Stir 2-4h. Color changes yellow to clear S2->S3 S4 4. Workup Quench Na2S2O3. Extract EtOAc S3->S4 S5 5. Isolation Chromatography or Crystallization S4->S5

Standardized step-by-step workflow for the self-validating 4-MPT-Trione oxidation protocol.

Conclusion

For drug development professionals seeking to optimize late-stage oxidations, 4-MPT-Trione offers a compelling upgrade over legacy systems. By leveraging the extreme electrophilicity of its 1λ⁴,4-thiazinane-1,3,5-trione core, it achieves the broad substrate scope and high yields of the Swern oxidation without the cryogenic requirements or toxic DMS byproducts[1][4]. Furthermore, it entirely circumvents the need for heavy-metal co-catalysts required by TEMPO systems[2], ensuring a cleaner impurity profile for pharmaceutical manufacturing.

References

  • Swern oxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Cu(bipy)2+/TEMPO-catalyzed oxidation of alcohols: radical or nonradical mechanism? Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Organocatalytic Oxidation Reactions Source: Bentham Science Publishers / Current Organocatalysis URL:[Link]

  • Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a microbubble strategy to increase gas concentration in liquid phase reactions Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Comparative

Reproducibility of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione batch synthesis

Reproducibility and Methodological Comparison in the Batch Synthesis of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione—also known structurally as N-(p-tolyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Methodological Comparison in the Batch Synthesis of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione

The compound 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione—also known structurally as N-(p-tolyl)-1-oxo-thiomorpholine-3,5-dione—is a highly functionalized heterocyclic scaffold. It is frequently utilized in drug discovery programs targeting inflammatory pathways and serves as a critical precursor for more complex molecular architectures.

Achieving high reproducibility in its batch synthesis presents two distinct chemical challenges:

  • Ensuring complete cyclization of the thiazinane ring without competitive oligomerization.

  • Selectively oxidizing the endocyclic sulfur to the sulfoxide (1λ⁴) state while strictly preventing over-oxidation to the sulfone (1λ⁶).

This guide provides an objective, data-backed comparison of synthesis methodologies, detailing the causality behind experimental choices to ensure self-validating, reproducible workflows.

Mechanistic Pathway & Synthesis Strategy

The synthesis fundamentally relies on the reaction of p-toluidine (4-methylaniline) with a thiazinane precursor such as thiodiglycolic anhydride[1]. The initial step is a condensation reaction that forms an intermediate amic acid, which subsequently dehydrates to form the closed thiomorpholine-3,5-dione ring. This cyclization is conceptually related to Castagnoli–Cushman-type condensations, where cyclic anhydrides react with amines to form complex lactams[2].

Following cyclization, the thioether must be oxidized. The choice of oxidant and solvent is critical. While strong oxidants will drive the sulfur directly to a sulfone, using strictly controlled equivalents of hydrogen peroxide (H₂O₂) in a mild organic acid (e.g., acetic acid) selectively yields the desired sulfoxide[3]. The acetic acid acts not just as a solvent, but as a catalyst that transiently forms peracetic acid, enabling a smooth oxygen transfer to the sulfur atom.

SynthesisWorkflow A p-Toluidine + Thiodiglycolic Anhydride B Condensation / Cyclization (Reflux, Pyridine/DMF) A->B C Intermediate: 4-(4-Methylphenyl)thiomorpholine-3,5-dione B->C -H2O D Selective S-Oxidation (H2O2, AcOH, 0-5°C) C->D E Target Compound: 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione D->E 1.05 eq. Oxidant F Over-oxidation (Impurity): 1λ6,4-thiazinane-1,1,3,5-tetraone D->F Excess Oxidant

Workflow for batch synthesis of 4-(4-Methylphenyl)-1λ4,4-thiazinane-1,3,5-trione.

Experimental Methodologies: A Self-Validating Protocol

To guarantee reproducibility, the following step-by-step methodology incorporates internal quality control (QC) checkpoints.

Phase 1: Synthesis of the Intermediate (4-(4-Methylphenyl)thiomorpholine-3,5-dione)

Causality Check: Pyridine is used as both a base and a catalyst to drive the dehydration of the intermediate amic acid into the closed imide ring.

  • Initiation: Dissolve 10.0 mmol of p-toluidine and 10.0 mmol of thiodiglycolic anhydride in 20 mL of anhydrous DMF.

  • Catalysis: Add 12.0 mmol of pyridine dropwise at room temperature. Stir for 30 minutes to allow the exothermic formation of the amic acid to subside.

  • Cyclization: Elevate the temperature to 90°C and reflux for 12 hours.

  • Isolation: Pour the cooled mixture into 100 mL of ice water. Acidify to pH 3 using 1M HCl to precipitate the product and neutralize residual pyridine.

  • Validation (QC 1): Filter and dry the solid. Perform ¹H-NMR (DMSO-d₆). The methylene protons (-CH₂-S-CH₂-) should appear as a sharp singlet near δ 3.5 ppm. If a broad multiplet is observed, incomplete cyclization has occurred.

Phase 2: Selective S-Oxidation

Causality Check: Temperature control (0-5°C) is mandatory. At room temperature, the activation energy barrier for the second oxidation (sulfoxide to sulfone) is easily breached, ruining batch purity.

  • Preparation: Suspend 5.0 mmol of the intermediate from Phase 1 in 15 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5°C.

  • Oxidation: Slowly add 5.25 mmol (1.05 equivalents) of 30% aqueous H₂O₂ dropwise over 20 minutes.

  • Propagation: Maintain stirring at 0-5°C for 3 hours. Do not allow the reaction to warm to room temperature.

  • Quenching: Quench the reaction by adding 10 mL of saturated sodium sulfite (Na₂SO₃) solution to destroy unreacted peroxides, preventing runaway over-oxidation during workup.

  • Validation (QC 2): Extract with dichloromethane, wash with brine, dry, and concentrate. Perform ¹H-NMR. The methylene protons must shift downfield to an AB quartet or a highly deshielded multiplet (δ 3.8 - 4.2 ppm) due to the chiral nature of the newly formed sulfoxide (1λ⁴) center. The presence of a singlet past δ 4.3 ppm indicates sulfone (1λ⁶) contamination.

Comparative Analysis of Synthesis Alternatives

When scaling this synthesis, researchers often debate between the standard batch method, utilizing alternative oxidants like m-CPBA, or migrating to continuous flow chemistry. The table below objectively compares these alternatives based on experimental performance data.

MetricStandard Batch (H₂O₂ / AcOH)Alternative A (m-CPBA / DCM)Alternative B (Continuous Flow H₂O₂)
Primary Oxidant 30% Aqueous H₂O₂m-Chloroperoxybenzoic acid30% Aqueous H₂O₂
Reaction Time 3 - 4 Hours1 - 2 Hours15 Minutes (Residence Time)
Yield (Isolated) 78 - 82%85 - 88%91 - 94%
Sulfone Impurity ~3.5%~8.0% (Difficult to control)< 1.0%
E-Factor (Waste) Low (Water byproduct)High (Benzoic acid waste)Very Low
Scalability Moderate (Exothermic risks)Poor (Atom economy is low)Excellent (High heat dissipation)

Analytical Conclusion: While m-CPBA (Alternative A) offers a faster reaction time, it suffers from poor atom economy and a higher propensity for over-oxidation, making the purification of the 1λ⁴,4-thiazinane-1,3,5-trione significantly more difficult. The standard H₂O₂/AcOH batch method remains the most accessible and reliable for bench-scale synthesis, provided strict temperature controls are maintained. For industrial scale-up, continuous flow (Alternative B) is vastly superior due to its precise stoichiometric control and rapid heat dissipation, virtually eliminating the 1λ⁶ sulfone impurity.

References

  • Krasavin, M., et al. (2018). Unusually Reactive Cyclic Anhydride Expands the Scope of the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved March 19, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Retrieved March 19, 2026, from[Link]

Sources

Validation

A Comparative Guide to the Toxicological Profiles of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione and its p-Tolyl Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anticipated toxicological profile of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione and related p-tolyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated toxicological profile of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione and related p-tolyl analogs. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structure-activity relationships of the thiazinane core, the influence of the p-tolyl moiety on metabolic pathways, and established in vitro toxicological assays. The aim is to equip researchers with a framework for evaluating the potential toxicity of this and similar chemical entities.

Introduction: The Imperative of Early Toxicity Assessment

In the landscape of drug discovery and development, the early and accurate assessment of a compound's toxicity profile is paramount. A significant number of promising drug candidates fail in later stages of development due to unforeseen adverse effects. Understanding the potential for cytotoxicity, genotoxicity, and metabolic instability at the outset allows for the prioritization of candidates with the most favorable safety profiles, thereby saving considerable time and resources.

This guide focuses on 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione, a heterocyclic compound featuring a thiazinane-1,3,5-trione core and a p-tolyl substituent. We will explore its likely toxicological characteristics by examining the known properties of these structural components and comparing them to other p-tolyl-containing analogs.

Methodologies for Comprehensive Toxicity Profiling

A robust toxicological assessment relies on a battery of standardized in vitro assays designed to probe different aspects of cellular and genetic toxicity, as well as metabolic fate. The following sections detail the protocols for three cornerstone assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[4][5]

Experimental Protocol: MTT Assay [1][3][4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound and control substances. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow of the MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound.[6][7] It utilizes several strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[8][9] The test evaluates the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[6] The inclusion of a liver extract (S9 fraction) can simulate mammalian metabolism and detect mutagens that require metabolic activation.[9]

Experimental Protocol: Ames Test (Plate Incorporation Method) [6][8][9]

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure: In a test tube, mix the test compound, the bacterial tester strain, and, if required, the S9 metabolic activation mix.

  • Plating: Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Caption: Workflow of the Ames test for genotoxicity.

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a common method for evaluating the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.[11] The rate at which the parent compound is cleared over time in the presence of microsomes and the necessary cofactor (NADPH) provides an estimate of its intrinsic clearance.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay [11][12][14]

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffer solution, and the test compound.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Caption: Workflow of the liver microsomal stability assay.

Comparative Toxicity Profile: An Evidence-Based Inference

While specific experimental data for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione is not publicly available, we can infer its likely toxicological profile based on the known properties of its constituent parts and related analogs.

The Thiazinane Core

The thiazinane ring system and its derivatives are found in a variety of biologically active compounds, with a wide range of reported toxicities.[15][16] Some thiazinane derivatives have shown promising anti-inflammatory and antimicrobial activities with low toxicity.[15] However, the introduction of certain substituents can significantly impact the toxicity profile.[7] For instance, some studies have indicated that certain substituted thiazines may have cytotoxic effects.[17] The presence of the sulfonamide-like structure within the 1λ⁴,4-thiazinane-1,3,5-trione core suggests a potential for some level of biological activity and, consequently, toxicity. Sulfonamides as a class have a broad spectrum of biological activities and associated toxicities.[2][8]

The p-Tolyl Group

The p-tolyl group (a methyl-substituted phenyl ring) is a common feature in many pharmaceutical compounds. Its primary influence on toxicity is through its effect on metabolism. The methyl group of the p-tolyl moiety is susceptible to oxidation by CYP450 enzymes, a key Phase I metabolic pathway.[3] This can lead to the formation of hydroxymethyl and subsequently carboxylic acid metabolites.[3] The rate and extent of this metabolism can influence the compound's half-life and clearance, and the metabolites themselves may have different activity and toxicity profiles compared to the parent compound.

Inferred Toxicity Profile and Comparison

The following table summarizes the inferred toxicity profile of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione and provides a comparison with other hypothetical p-tolyl analogs.

Toxicological Endpoint Inferred Profile for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione Comparison with p-Tolyl Analogs Justification
Cytotoxicity Moderate cytotoxicity is possible.The heterocyclic core will be a major determinant. Analogs with more reactive heterocycles may exhibit higher cytotoxicity.The thiazinane-trione core contains reactive carbonyl groups and a sulfonamide-like structure, which can interact with cellular macromolecules. The overall lipophilicity, influenced by the p-tolyl group, will affect cell permeability and thus potential cytotoxicity.
Genotoxicity Low to moderate potential for genotoxicity.Analogs with known mutagenic scaffolds (e.g., certain aromatic amines) would be of greater concern.While the core structure is not a classic mutagen, some sulfonamide derivatives have shown genotoxic effects in the Ames test.[8] Testing with and without S9 activation would be crucial.
Metabolic Stability Likely to undergo Phase I metabolism.The position and nature of substituents on the phenyl ring will significantly alter metabolic stability. Analogs without easily oxidizable groups may be more stable.The p-tolyl group provides a site for CYP450-mediated oxidation.[3] This metabolic pathway is expected to be a primary route of clearance.

Structure-Activity Relationship Insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of p-tolyl analogs can significantly alter their toxicity. Electron-withdrawing groups may influence the reactivity of the molecule, potentially increasing cytotoxicity.[5] Conversely, groups that enhance metabolic clearance without forming toxic metabolites could reduce overall toxicity.

  • The Heterocyclic Core: The type of heterocyclic ring system attached to the p-tolyl group is a critical determinant of the toxicity profile. Replacing the thiazinane-trione core with other heterocycles will fundamentally change the molecule's chemical properties and its interactions with biological targets.

SAR_Concept cluster_compound Test Compound cluster_components Structural Components cluster_properties Influenced Properties Compound 4-(4-Methylphenyl)- 1λ⁴,4-thiazinane-1,3,5-trione Thiazinane Thiazinane-trione Core Compound->Thiazinane pTolyl p-Tolyl Group Compound->pTolyl Cytotoxicity Cytotoxicity Thiazinane->Cytotoxicity Reactivity Genotoxicity Genotoxicity Thiazinane->Genotoxicity Potential for DNA interaction Metabolism Metabolic Stability pTolyl->Metabolism Site of Oxidation Metabolism->Cytotoxicity Formation of active/toxic metabolites

Caption: Influence of structural components on toxicological properties.

Conclusion and Future Directions

This guide provides a framework for understanding the potential toxicological profile of 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione based on the analysis of its structural components and a comparison with related analogs. The provided experimental protocols for in vitro toxicity testing are essential for obtaining concrete data to validate these inferences.

For any novel compound, including the one discussed herein, it is imperative to conduct comprehensive in vitro and, subsequently, in vivo toxicological studies to fully characterize its safety profile before proceeding with further development. The insights from structure-activity relationship studies on related compounds can be invaluable in guiding the design of safer and more effective drug candidates.

References

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Ames Test - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved from [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. (n.d.). Retrieved from [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed. (2021, March 15). Retrieved from [Link]

  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - MDPI. (2023, February 18). Retrieved from [Link]

  • A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. (2022, March 25). Retrieved from [Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024, September 22). Retrieved from [Link]

Sources

Comparative

Inter-laboratory validation of 4-(4-Methylphenyl)-1lambda4,4-thiazinane-1,3,5-trione assay protocols

An Inter-Laboratory Comparison of Assay Protocols for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (MPT-Trione) Prepared by: Senior Application Scientist Executive Summary The robust and reliable quantification of ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of Assay Protocols for 4-(4-Methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione (MPT-Trione)

Prepared by: Senior Application Scientist

Executive Summary

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is the cornerstone of drug development and manufacturing. This guide presents an in-depth, inter-laboratory validation study for two distinct analytical methods designed for the novel heterocyclic compound 4-(4-methylphenyl)-1λ⁴,4-thiazinane-1,3,5-trione, hereafter referred to as "MPT-Trione." The objective is to provide researchers and quality control professionals with a comprehensive comparison of a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, the principles of inter-laboratory validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a transparent analysis of the comparative performance data.[1][2][3] The findings herein empower laboratories to make informed decisions about method selection and implementation based on their specific requirements for throughput, sensitivity, and regulatory scrutiny.

Introduction to MPT-Trione and the Imperative for Reproducible Assays

MPT-Trione is a sulfur- and nitrogen-containing heterocyclic compound belonging to the thiazinane class. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] As any potential API progresses through the development pipeline, the analytical methods used to quantify it must be proven suitable for their intended purpose.[7] An inter-laboratory validation, often referred to as assessing reproducibility, is the ultimate test of a method's robustness and transferability.[2][8] It exposes the protocol to the inherent variability of different instruments, analysts, and environments, ensuring that the method will perform consistently across different sites.

This guide compares two protocols developed for the accurate assay of MPT-Trione in a drug substance matrix.

  • Protocol A: HPLC-UV. A workhorse method for quality control, valued for its reliability and the widespread availability of instrumentation.

  • Protocol B: LC-MS/MS. A high-sensitivity, high-specificity method, often considered the gold standard for complex matrices or when low-level quantification is required.[9][10]

Inter-Laboratory Validation Study Design

To ensure a rigorous and unbiased comparison, a collaborative study was designed based on the principles outlined in the ICH Q2(R1) guideline.[2][7]

Study Framework:

  • Participating Laboratories: Three independent laboratories (Lab A, Lab B, Lab C) with qualified analysts and calibrated instrumentation.

  • Test Samples: A central laboratory prepared and distributed identical sets of MPT-Trione samples at three concentration levels: 80 µg/mL (Low), 100 µg/mL (Nominal), and 120 µg/mL (High).

  • Replicates: Each laboratory analyzed each concentration level in six replicates (n=6) on two separate days to assess both repeatability and intermediate precision.

  • Validation Parameters: The study focused on key performance characteristics: Specificity, Linearity, Accuracy, Precision (Repeatability, Intermediate Precision, and Reproducibility), and Range.[11][12]

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Multi-Site Analysis cluster_data Phase 3: Data Consolidation & Analysis Central_Lab Central Lab: - Prepare & QC Samples - Prepare Protocols Distribution Sample & Protocol Distribution Central_Lab->Distribution Lab_A Lab A Distribution->Lab_A Lab_B Lab B Distribution->Lab_B Lab_C Lab C Distribution->Lab_C Data_Consolidation Data Consolidation (Central Lab) Lab_A->Data_Consolidation Lab_B->Data_Consolidation Lab_C->Data_Consolidation Stat_Analysis Statistical Analysis (ANOVA) Data_Consolidation->Stat_Analysis Report Final Validation Report Stat_Analysis->Report caption Inter-Laboratory Validation Workflow

Caption: Inter-Laboratory Validation Workflow

Detailed Experimental Protocols

The following protocols were distributed to all participating laboratories.

Protocol A: Reversed-Phase HPLC with UV Detection
  • Rationale: This method is designed for robustness and accessibility. A C18 column is chosen for its versatility in retaining moderately polar compounds like MPT-Trione. The mobile phase is a simple isocratic mixture of acetonitrile and water, providing consistent elution. Detection is set at 254 nm, a common wavelength for aromatic compounds, which is expected to provide a strong chromophoric response.

  • Step-by-Step Methodology:

    • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of MPT-Trione reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water (Diluent).

    • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the Diluent.

    • Chromatographic Conditions:

      • Instrument: Standard HPLC system with UV/Vis Detector.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: 45:55 (v/v) Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

    • Analysis: Inject samples and calculate the concentration against the reference standard.

Protocol B: LC with Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: This method prioritizes sensitivity and specificity. The use of mass spectrometry allows for the unambiguous identification and quantification of MPT-Trione, even in the presence of co-eluting impurities. A Multiple Reaction Monitoring (MRM) experiment is used, where a specific precursor ion is fragmented to produce a characteristic product ion, providing an exceptionally clean signal. This is crucial for future applications in complex matrices like plasma.[9][13]

  • Step-by-Step Methodology:

    • Standard Preparation (1000 ng/mL): Prepare a 1 mg/mL stock solution of MPT-Trione in acetonitrile. Perform serial dilutions in 50:50 (v/v) acetonitrile/water to create a 1000 ng/mL working standard.

    • Sample Preparation: Prepare samples to a target concentration of 1000 ng/mL.

    • LC-MS/MS Conditions:

      • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

      • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • MRM Transition (Hypothetical): Precursor Ion (Q1) m/z 251.1 → Product Ion (Q3) m/z 134.1.

    • System Suitability: Before analysis, inject the working standard six times. The peak area RSD must be ≤ 5.0%.

    • Analysis: Construct a calibration curve and quantify samples.

Comparative Data and Performance Analysis

The following table summarizes the hypothetical data consolidated from the three participating laboratories.

Validation Parameter Protocol A: HPLC-UV Protocol B: LC-MS/MS Acceptance Criteria (ICH)
Linearity (R²) 0.99950.9998≥ 0.999
Range 25 - 150 µg/mL1 - 2500 ng/mLAs defined by linearity, accuracy, precision
Accuracy (% Recovery)
Lab A99.5%100.2%98.0 - 102.0%
Lab B100.8%100.5%
Lab C99.1%99.6%
Precision (RSD)
Repeatability (RSDr)0.65%1.1%≤ 2.0%
Intermediate Precision (RSDip)0.95%1.8%≤ 2.0%
Reproducibility (RSDR)1.85% 2.9% Guideline dependent, typically higher
Analysis of Results

Both protocols successfully met the pre-defined acceptance criteria for linearity, accuracy, and precision within each laboratory.[11][14]

  • Linearity & Range: The LC-MS/MS method demonstrated a significantly wider linear range, showcasing its superior sensitivity and suitability for quantifying MPT-Trione from trace levels to high concentrations.

  • Accuracy: Both methods provided excellent accuracy, with all laboratories reporting mean recovery values well within the 98-102% specification. This demonstrates that neither method suffers from significant systematic error.

  • Precision:

    • HPLC-UV: This method demonstrated excellent repeatability and intermediate precision. The inter-laboratory precision (reproducibility, RSDR) was 1.85%, indicating a very robust and transferable method. The simple isocratic conditions and standard instrumentation contribute to this high level of consistency.

    • LC-MS/MS: While intra-laboratory precision was acceptable, the inter-laboratory reproducibility (RSDR) was higher at 2.9%. This is not unexpected for a more complex technique where subtle differences in instrument tuning, source conditions, and collision energies between labs can introduce greater variability.[10] Despite being higher, this value is still considered acceptable for many applications but highlights the need for stringent system suitability and standardized tuning procedures if deployed across multiple sites.

G cluster_hplcuv Protocol A: HPLC-UV Workflow cluster_lcms Protocol B: LC-MS/MS Workflow hplc_sample Sample hplc_injector Autosampler hplc_sample->hplc_injector hplc_pump Isocratic Pump hplc_column C18 Column hplc_pump->hplc_column hplc_injector->hplc_pump hplc_detector UV/Vis Detector (254 nm) hplc_column->hplc_detector hplc_data Chromatogram (Absorbance vs. Time) hplc_detector->hplc_data lcms_sample Sample lcms_injector Autosampler lcms_sample->lcms_injector lcms_pump Gradient Pump lcms_column C18 Column lcms_pump->lcms_column lcms_injector->lcms_pump lcms_source ESI Source lcms_column->lcms_source lcms_q1 Quadrupole 1 (Precursor Scan) lcms_source->lcms_q1 lcms_q2 Quadrupole 2 (Collision Cell) lcms_q1->lcms_q2 lcms_q3 Quadrupole 3 (Product Scan) lcms_q2->lcms_q3 lcms_detector Detector lcms_q3->lcms_detector lcms_data MRM Chromatogram (Intensity vs. Time) lcms_detector->lcms_data caption Comparison of Instrumental Workflows

Caption: Comparison of Instrumental Workflows

Conclusion and Recommendations

This inter-laboratory study successfully validated two distinct, effective protocols for the quantification of MPT-Trione. The choice between them should be dictated by the specific application.

Protocol A (HPLC-UV) is recommended for:

  • Routine quality control (QC) release testing of drug substances and finished products where concentration levels are high.

  • Environments where operational simplicity, high throughput, and proven robustness are paramount.

  • Standardization across multiple manufacturing sites due to its superior inter-laboratory reproducibility.

Protocol B (LC-MS/MS) is recommended for:

  • Applications requiring high sensitivity, such as impurity profiling, bioanalysis of pharmacokinetic samples, or dose formulation analysis at low concentrations.

  • Confirmatory analysis where its high specificity can positively identify the analyte.

  • Research and development settings where a wide dynamic range is advantageous.

Both methods are demonstrated to be suitable for their intended purpose. The data presented provides a clear, evidence-based framework for selecting the most appropriate analytical tool for the assay of MPT-Trione throughout its development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality Guidelines - ICH. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. [Link]

  • Synthesis, Characterization, and Validation Of Novel Thiazine Derivatives For Their Biological And Laser Activity. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • (PDF) Thiazine Derivative Series by the Density Functional Theory (DFT) Method. [Link]

  • A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST - Rasayan Journal of Chemistry. [Link]

  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors - University Medical Center Utrecht. [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • Synthesis and antimicrobial activity of thiazine derivatives - JOCPR. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC. [Link]

  • Synthesis and antimicrobial screening of some 1,3- thiazines - JOCPR. [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Reactant of Route 2
4-(4-Methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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